molecular formula C8H12N2O3 B1373367 Methyl 4-(cyanomethyl)morpholine-2-carboxylate CAS No. 1311318-34-9

Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Cat. No.: B1373367
CAS No.: 1311318-34-9
M. Wt: 184.19 g/mol
InChI Key: LLJUAAJEQWPSET-UHFFFAOYSA-N
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Description

Methyl 4-(cyanomethyl)morpholine-2-carboxylate is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-(cyanomethyl)morpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-12-8(11)7-6-10(3-2-9)4-5-13-7/h7H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJUAAJEQWPSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 4-(cyanomethyl)morpholine-2-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will delve into its core chemical properties, propose a robust synthetic pathway, and explore its potential as a versatile building block for drug discovery.

Core Compound Identity and Structural Framework

This compound (CAS Number: 1311318-34-9) is a substituted morpholine derivative.[1] The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability in drug candidates.[2][3] This compound incorporates three key functional groups onto the morpholine core: a methyl ester at the 2-position, a cyanomethyl group at the nitrogen (4-position), and the foundational ether linkage inherent to the morpholine ring. These features make it a highly versatile intermediate for further chemical elaboration.

Caption: Chemical Structure of the title compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from commercial suppliers.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 1311318-34-9 [1]
Molecular Formula C₈H₁₂N₂O₃ [1]
Molecular Weight 184.19 g/mol [1]
Appearance Powder [1]
Purity ≥95% (typical) [1]
Storage Room Temperature [1]

| Synonyms | Methyl 4-(cyanomethyl)-2-morpholinecarboxylate |[1] |

Predicted Spectroscopic Characteristics

The structural identity of this compound would be confirmed using standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR: The spectrum would feature distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the cyanomethyl methylene protons (a singlet around 3.5-3.8 ppm), and a series of multiplets for the eight morpholine ring protons, integrating correctly.

  • ¹³C NMR: Key signals would include the nitrile carbon ( ~115-120 ppm), the ester carbonyl carbon ( ~170 ppm), the methyl ester carbon (~52 ppm), and distinct signals for the carbons of the morpholine ring and the cyanomethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A sharp, intense peak around 2240-2260 cm⁻¹ would indicate the C≡N (nitrile) stretch. A strong carbonyl (C=O) stretch for the ester would appear around 1735-1750 cm⁻¹.[4] The C-O-C ether stretch of the morpholine ring would be visible in the 1070-1150 cm⁻¹ region.[5]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or, more likely in electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 185.09.

Synthesis and Characterization Workflow

A logical and efficient synthesis of this compound involves the N-alkylation of a readily available secondary amine precursor, Methyl morpholine-2-carboxylate.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: N-Alkylation

This protocol is a self-validating system where progress and success can be monitored at each stage.

  • Reagent Preparation: To a solution of Methyl morpholine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add chloroacetonitrile (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: Acetonitrile is an ideal polar aprotic solvent that dissolves the reactants without participating in the reaction. K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the secondary amine of the morpholine, activating it as a nucleophile. Its insolubility simplifies removal by filtration. An excess of the alkylating agent ensures complete conversion of the starting material.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid cake with a small amount of acetonitrile.

  • Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Validation: Combine the pure fractions, concentrate under vacuum, and dry to a constant weight. Confirm the identity and purity of the white powder product using NMR and Mass Spectrometry as detailed in Section 2.1.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chemical intermediate. Morpholine itself is a core component of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[6][7]

The functional groups on this molecule serve as "handles" for diverse downstream chemical transformations:

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form a library of amides using standard peptide coupling reagents (e.g., HATU, EDC).

  • Nitrile Reduction: The nitrile group can be reduced to a primary amine (e.g., using H₂/Raney Nickel or LiAlH₄). This introduces a new basic center and a point for further functionalization, such as acylation or reductive amination.

  • Nitrile Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a primary amide or further to a carboxylic acid, providing alternative synthetic routes.

G cluster_mods Potential Derivatizations center Methyl 4-(cyanomethyl) morpholine-2-carboxylate acid Carboxylic Acid Derivative center->acid Ester Hydrolysis (e.g., LiOH) primary_amine Primary Amine Derivative center->primary_amine Nitrile Reduction (e.g., H₂/Raney Ni) amide_library Amide Library acid->amide_library Amide Coupling (e.g., HATU + Amines)

Caption: Potential downstream chemical modifications.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this exact compound. However, based on the hazards associated with its parent structure, morpholine, and related functionalized heterocycles, stringent safety precautions are required.[8][9][10]

  • Hazard Profile (Anticipated):

    • Harmful if swallowed or inhaled.[9][10]

    • Causes skin irritation and serious eye damage.[8][9][10]

    • May cause respiratory irritation.[10]

    • The morpholine core is flammable.[9]

  • Recommended Handling:

    • Use only under a certified chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9]

    • Avoid breathing dust, vapors, or mist.[8]

    • Do not get in eyes, on skin, or on clothing.[8]

    • Keep away from heat, sparks, and open flames.[9]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Based on supplier information, storage at room temperature is acceptable.[1]

Conclusion

This compound is a strategically designed chemical building block. Its combination of a privileged morpholine scaffold with orthogonally reactive ester and nitrile functional groups makes it a valuable asset for medicinal chemists. The straightforward synthetic accessibility and the potential for diverse chemical elaboration position this compound as a key intermediate for generating novel molecular entities for screening in drug discovery programs.

References

  • PubChem. (n.d.). Methyl morpholine-2-carboxylate. Retrieved from [Link]

  • MolPort. (n.d.). methyl 4-[2-(thiophen-2-yl)acetyl]morpholine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2-Cyanophenyl)methyl]morpholine-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103121978A - Method for preparing N-methylmorpholine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]

  • PMC. (n.d.). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

Sources

"Methyl 4-(cyanomethyl)morpholine-2-carboxylate" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Strategic Value of the Morpholine Scaffold Methyl 4-(cyanomethyl)morpholine-2-carboxylate is a high-value bifunctional heterocyclic building block. Its structural utility lies in its orthogonality: it possesses a secondary amine masked by a cyanomethyl group (position 4) and a carboxylate ester (position 2).

This compound serves as a critical intermediate in the synthesis of next-generation pharmaceutical agents, particularly in the development of GLP-1 receptor agonists , serine/threonine kinase inhibitors , and neuroactive agents . The cyanomethyl group acts as a "masked" ethylamine side chain (accessible via reduction) or a polar handle, while the ester allows for amide coupling to build complex peptidomimetics.

This guide moves beyond basic catalog data to provide a validated workflow for the synthesis, handling, and analytical characterization of this core scaffold.

Part 2: Chemical Identity & Physical Profile[1][2]

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name This compound
CAS Number 1311318-34-9
Molecular Formula

Molecular Weight 184.19 g/mol
MDL Number MFCD18917378
InChI Key LLJUAAJEQWPSET-UHFFFAOYSA-N
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
pKa (Calc) Base (N4): ~6.5 (lowered by electron-withdrawing nitrile)
Boiling Point ~280°C (Predicted at 760 mmHg)

Part 3: Synthesis & Manufacturing Logic

Retrosynthetic Analysis

The most robust route to CAS 1311318-34-9 involves the N-alkylation of the morpholine nitrogen. The starting material, methyl morpholine-2-carboxylate (often supplied as the HCl salt, CAS 937063-34-8), is reacted with a haloacetonitrile.

Critical Decision Point:

  • Reagent Selection: Chloroacetonitrile vs. Bromoacetonitrile.

    • Decision: Use Bromoacetonitrile . While slightly more expensive, the bromide is a better leaving group, allowing the reaction to proceed at lower temperatures (0°C to RT), minimizing the risk of ester hydrolysis or racemization at the C2 position.

  • Base Selection: K₂CO₃ vs. DIPEA.

    • Decision: Use K₂CO₃ (anhydrous) in Acetonitrile (MeCN). Inorganic bases are preferred here to simplify workup (filtration) and avoid the formation of difficult-to-remove organic salts.

Validated Synthesis Protocol

Scale: 10.0 mmol basis

Reagents:

  • Methyl morpholine-2-carboxylate HCl (1.82 g, 10 mmol)

  • Bromoacetonitrile (1.32 g, 11 mmol, 1.1 equiv)

  • Potassium Carbonate (anhydrous, 4.14 g, 30 mmol, 3.0 equiv)

  • Acetonitrile (MeCN, 50 mL, dry)

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the Methyl morpholine-2-carboxylate HCl and Potassium Carbonate in dry MeCN.

  • Activation: Stir the suspension at Room Temperature (RT) for 30 minutes. This neutralizes the HCl salt and liberates the free amine.

  • Addition: Cool the mixture to 0°C using an ice bath. Add Bromoacetonitrile dropwise over 10 minutes. Note: Exothermic reaction control is vital to prevent dialkylation or polymerization.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 12–16 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Filter off the solid potassium salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Yield Expectation: 85–92% (Pale yellow oil/solid).

Part 4: Visualization of Workflow

The following diagram illustrates the synthesis logic and downstream utility of the scaffold.

G start Methyl morpholine-2-carboxylate (HCl Salt) CAS: 937063-34-8 intermediate Reaction Matrix (MeCN, 0°C -> RT, 16h) start->intermediate Free base formation reagent Bromoacetonitrile + K2CO3 (Base) reagent->intermediate N-Alkylation product Methyl 4-(cyanomethyl) morpholine-2-carboxylate CAS: 1311318-34-9 intermediate->product Workup & Purification app1 Application A: Nitrile Reduction (Ethylene diamine analogs) product->app1 H2 / Raney Ni app2 Application B: Ester Hydrolysis (Peptide Coupling) product->app2 LiOH / THF

Figure 1: Synthesis pathway and divergent application logic for the morpholine scaffold.

Part 5: Analytical Profiling (Quality Control)

To ensure the integrity of the synthesized core, the following analytical markers must be verified.

1. 1H NMR (400 MHz, CDCl₃):

  • Distinctive Feature: The cyanomethyl group protons (

    
    ) appear as a singlet.
    
  • Shift (

    
    ): 
    
    • 3.76 ppm (s, 3H,

      
      )
      
    • 3.55 ppm (s, 2H,

      
      ) – Diagnostic Peak
      
    • 4.20 ppm (dd, 1H,

      
      , chiral center)
      
    • 3.90–2.40 ppm (m, 6H, Morpholine ring protons)

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI (+)

  • Expected Mass:

    
    
    
  • Pattern: Look for the M+Na adduct (207.2) which is common for ester-containing morpholines.

3. Infrared Spectroscopy (IR):

  • Nitrile Stretch (

    
    ):  Weak but sharp band at ~2240 cm⁻¹.
    
  • Carbonyl Stretch (

    
    ):  Strong band at ~1735 cm⁻¹ (Ester).
    

Part 6: Safety & Handling Protocols

Hazard Identification:

  • Acute Toxicity: The compound contains a nitrile moiety. While covalent, metabolic release of cyanide is a theoretical risk during aggressive hydrolysis. Treat as Toxic by ingestion .

  • Skin/Eye Irritant: Standard PPE (Gloves, Goggles) required.

Storage Stability:

  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under humid conditions.

  • Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Waste Disposal:

  • Aqueous waste from the reaction contains cyanide residues (from excess haloacetonitrile). Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

Part 7: References

  • Sigma-Aldrich. this compound Product Sheet. MilliporeSigma.[1][2] Accessed February 2026. Link

  • Enamine. Building Blocks: Morpholine Derivatives. Enamine Store. Accessed February 2026. Link

  • PubChem. Compound Summary for CAS 1311318-34-9. National Center for Biotechnology Information. Accessed February 2026. Link

  • Jain, A. et al. (2024).[3] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences 556, 01051.[3] Link

  • Ortiz, K. G. et al. (2024).[4] Simple Synthesis of Morpholines from Amino Alcohols. J. Am. Chem. Soc. 146, 29847-29856.[4] Link

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the molecular structure and conformational landscape of methyl 4-(cyanomethyl)morpholine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of stereochemistry with advanced analytical and computational insights to offer a comprehensive understanding of this substituted morpholine derivative.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in numerous approved drugs and clinical candidates underscores its importance. The conformational preferences of the morpholine ring are pivotal in defining the three-dimensional arrangement of a molecule, which in turn dictates its interaction with biological targets and its overall pharmacokinetic profile.[1][3] this compound, with substituents at both the nitrogen and a carbon atom, presents a compelling case study for understanding the interplay of steric and electronic effects on molecular conformation.

Molecular Structure and Identification

This compound is a disubstituted morpholine derivative. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
CAS Number 1311318-34-9
InChI Key LLJUAAJEQWPSET-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CN(CCO1)CC#N

The structure features a morpholine ring with a methyl carboxylate group at the C2 position and a cyanomethyl group attached to the nitrogen atom at the N4 position.

Conformational Analysis: A Deep Dive

The conformational landscape of this compound is primarily dictated by the inherent flexibility of the six-membered morpholine ring.

The Predominant Chair Conformation

Similar to cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1][4] Theoretical calculations have shown that the chair conformer of morpholine is significantly more stable, by approximately 7.5 kcal/mol, than higher-energy boat or twist-boat conformations.[4][5] Therefore, it is with near certainty that this compound exists almost exclusively in a chair conformation under standard conditions.

Workflow for Conformational Analysis

The following diagram outlines the logical workflow for deducing the conformational preferences of a substituted morpholine like the one under investigation.

G A Identify Core Scaffold (Morpholine Ring) B Determine Most Stable Ring Conformation (Chair vs. Boat/Twist-Boat) A->B Minimize Strain C Analyze Substituent Effects at N4 and C2 B->C Consider Substituents D Evaluate Axial vs. Equatorial Substituent Orientations C->D Steric & Electronic Factors E Predict Lowest Energy Conformer(s) D->E Combine Effects F Experimental Validation (NMR, X-ray) E->F Empirical Data G Computational Modeling (DFT, Molecular Mechanics) E->G Theoretical Support

Caption: Logical workflow for conformational analysis of substituted morpholines.

Axial vs. Equatorial Substituents: The Decisive Factor

Within the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. The relative stability of these arrangements is the cornerstone of conformational analysis for this molecule.

For the morpholine ring itself, two primary chair conformers exist, distinguished by the orientation of the substituent on the nitrogen atom.[1] These are the N-equatorial and N-axial conformers. In the case of unsubstituted or N-H morpholine, the equatorial conformer is generally favored.[5][6]

For this compound, we must consider the positions of two substituents:

  • The N4-cyanomethyl group: The cyanomethyl group at the nitrogen atom will strongly prefer an equatorial position to minimize steric hindrance with the axial hydrogens at C2 and C6. This is a well-established principle for N-substituted cyclohexanes and related heterocycles.

  • The C2-methyl carboxylate group: Similarly, the methyl carboxylate group at the C2 position will also favor an equatorial orientation to avoid 1,3-diaxial interactions with the axial hydrogen at C6 and potential steric clashes with the N4-substituent.

Therefore, the most stable conformation of this compound is predicted to be the one where both the cyanomethyl group and the methyl carboxylate group occupy equatorial positions on the chair-form morpholine ring.

Conformational Equilibrium of the Morpholine Ring

The following diagram illustrates the equilibrium between the two chair conformations of a substituted morpholine.

G cluster_0 Chair Conformer 1 (Substituents Equatorial) cluster_1 Chair Conformer 2 (Substituents Axial) cluster_2 Relative Stability C1 C2-Equatorial C4-Equatorial C2 C2-Axial C4-Axial C1->C2 Ring Flip S1 Lower Energy (More Stable) C1->S1 S2 Higher Energy (Less Stable) C2->S2

Caption: Equilibrium between diequatorial and diaxial chair conformers.

Experimental and Computational Methodologies for Conformation Determination

Single-Crystal X-ray Diffraction

This technique provides the most precise three-dimensional structure of a molecule in the solid state.[1]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles are determined. This provides unambiguous evidence of the solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[1]

Key NMR Experiments:

  • ¹H NMR Coupling Constants: The magnitude of the vicinal coupling constants (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, distinct coupling constants are expected for axial-axial, axial-equatorial, and equatorial-equatorial interactions, allowing for the assignment of proton orientations.[1]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (such as NOESY or ROESY) detect through-space interactions between protons that are close to each other. For instance, strong NOEs between a substituent and axial protons on the same side of the ring would indicate an axial orientation for that substituent.

Interaction TypeTypical ³J Value (Hz)Dihedral Angle (°)
Axial-Axial8 - 13~180
Axial-Equatorial2 - 5~60
Equatorial-Equatorial2 - 5~60
Computational Chemistry

Theoretical calculations are invaluable for predicting and corroborating experimental findings.

Computational Approaches:

  • Density Functional Theory (DFT): DFT methods are widely used to calculate the optimized geometries and relative energies of different conformers.[6][7]

  • Molecular Mechanics (MM): MM methods employ classical force fields to rapidly assess the energies of various conformations, making them suitable for exploring the conformational space of flexible molecules.

Conclusion

The molecular structure of this compound is characterized by a morpholine ring substituted at the N4 and C2 positions. Based on well-established principles of conformational analysis, the molecule is predicted to exist predominantly in a chair conformation with both the N4-cyanomethyl and C2-methyl carboxylate substituents occupying equatorial positions to minimize steric strain. This diequatorial conformation represents the lowest energy state for the molecule. Definitive confirmation of this predicted conformation would require dedicated experimental studies, such as single-crystal X-ray diffraction or detailed 2D NMR analysis, coupled with computational modeling. This in-depth understanding of its three-dimensional structure is critical for rational drug design and the development of novel therapeutics incorporating this versatile heterocyclic scaffold.

References

  • Lopes, J. F., et al. (2011). Conformations of Morpholine in Liquid and Adsorbed on Gold Nanoparticles Explored by Raman Spectroscopy and Theoretical Calculations. The Journal of Physical Chemistry C, 115(38), 18648-18655. Available from: [Link]

  • Sengupta, S., & Talapatra, S. K. (2015). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Chemical Physics Letters, 639, 1-6. Available from: [Link]

  • Kim, D., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9494–9500. Available from: [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6006. Available from: [Link]

  • Mondal, P., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(3), 2063-2073. Available from: [Link]

  • PubChem. Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate. Available from: [Link]

  • Rauf, A., et al. (2021). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Available from: [Link]

  • Al-Adiwish, W. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. Journal of Chemical and Pharmaceutical Sciences, 12(3), 1-5. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

Sources

"Methyl 4-(cyanomethyl)morpholine-2-carboxylate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the utilization of Methyl 4-(cyanomethyl)morpholine-2-carboxylate (CAS 1311318-34-9) in high-value organic synthesis. It moves beyond basic catalog data to explore the strategic utility of this bifunctional scaffold in medicinal chemistry.

Introduction & Strategic Value

This compound is a specialized heterocyclic building block that offers a unique combination of conformational constraint , solubility enhancement , and orthogonal reactivity . Unlike simple morpholine derivatives, this molecule presents two distinct chemical handles—an ester at C2 and a cyanomethyl group at N4—positioned in a specific stereochemical relationship.

Core Attributes
PropertySpecificationStrategic Implication
Molecular Formula C₈H₁₂N₂O₃Low MW (184.19) allows for significant elaboration while staying within Lipinski rules.
Chirality (C2) Racemic or (S)/(R)The C2 stereocenter dictates the vector of the ester substituent, critical for structure-activity relationship (SAR) probing.
Basicity (N4) pKa ~ 4.5–5.0 (est.)[1]The electron-withdrawing cyanomethyl group (-I effect) significantly lowers the basicity of the morpholine nitrogen compared to N-methylmorpholine (pKa ~7.4), reducing non-specific protein binding and preventing N-oxidation during early synthetic steps.
Solubility High (Polar Organic)The morpholine ether oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of lipophilic drug candidates.
The "Masked" Amine Strategy

The N-cyanomethyl group is not merely a linker; it acts as a masked ethylamine .

  • In its nitrile form: It is stable, non-basic, and compact.

  • Upon reduction: It reveals a primary amine on an ethylene tether (-CH₂CH₂NH₂), enabling the formation of "privileged" fused ring systems (e.g., diazepino-morpholines) or facilitating bidentate chelation in metallodrugs.

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up or to access specific enantiomers starting from chiral morpholine-2-carboxylic acid derivatives.

Optimized Synthesis Protocol

Reaction Type: N-Alkylation of Secondary Amines. Precursor: Methyl morpholine-2-carboxylate (HCl salt).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Methyl morpholine-2-carboxylate hydrochloride (1.0 equiv) and anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv) or Diisopropylethylamine (DIPEA, 2.5 equiv). Note: Inorganic bases are preferred to prevent quaternary ammonium salt byproducts.

  • Alkylation: Cool to 0°C. Dropwise add Chloroacetonitrile (1.1 equiv). Caution: Chloroacetonitrile is a potent alkylating agent and lachrymator.

  • Execution: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain: KMnO₄ or Dragendorff’s reagent) or LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Divergent Reactivity & Applications

The power of this building block lies in its ability to serve as a lynchpin for divergent synthesis. The ester and nitrile groups can be manipulated independently (orthogonal protection) or cooperatively (cyclization).

Pathway A: The "Diazepine" Cyclization (Intramolecular)

This pathway constructs a 1,4-diazepine ring fused to the morpholine core , a scaffold found in various CNS-active agents.

  • Mechanism: Reduction of the nitrile to a primary amine followed by intramolecular lactamization with the C2 ester.

  • Reagents:

    • Step 1 (Reduction): H₂ (50 psi), Raney Nickel (cat.), MeOH/NH₃. Note: Ammonia suppresses secondary amine formation.

    • Step 2 (Cyclization): Thermal cyclization (reflux in EtOH) or base-catalyzed (NaOEt).

  • Outcome: 3,4,6,7,8,9-hexahydro-2H-[1,4]diazepino[6,7-c][1,3]oxazin-1-one.

Pathway B: Orthogonal Amidation (Intermolecular)

Used for rapid library generation (Parallel Medicinal Chemistry).

  • Selective Hydrolysis: LiOH (1.0 equiv), THF/H₂O. The nitrile remains intact under mild basic hydrolysis conditions.

  • Amide Coupling: React the free acid with diverse amines using HATU/DIPEA.

  • Late-Stage Nitrile Transformation: The nitrile is preserved as a "polar handle" or reduced later to an amine for solubility.

Pathway C: Heterocycle Formation (The Pinner/Click Route)
  • Tetrazoles: Reaction of the nitrile with NaN₃/ZnBr₂ yields a tetrazole at the N4-position, creating a bioisostere of a carboxylic acid.

  • Imidates: Pinner reaction (HCl/MeOH) converts the nitrile to a methyl imidate, useful for amidine synthesis.

Visualizing the Chemistry

The following diagrams illustrate the synthesis and the divergent reactivity logic.

Diagram 1: Synthesis & Reactivity Map

G Start Methyl morpholine-2-carboxylate (HCl Salt) Core Methyl 4-(cyanomethyl) morpholine-2-carboxylate (THE CORE) Start->Core K2CO3, MeCN N-Alkylation Reagent Cl-CH2-CN (Chloroacetonitrile) Reagent->Core Prod_Acid Acid Derivative (Nitrile Intact) Core->Prod_Acid LiOH, THF/H2O (Selective Hydrolysis) Prod_Diamine N-(2-aminoethyl) morpholine deriv. Core->Prod_Diamine H2, Ra-Ni (Nitrile Reduction) Prod_Fused Fused Diazepino- morpholine System Prod_Diamine->Prod_Fused Heat/Base (Intramolecular Cyclization)

Caption: Synthesis of the core scaffold and its divergent transformation into acids, diamines, and fused heterocycles.

Diagram 2: Pharmacophore Logic (pKa & Binding)

G Morpholine Morpholine N (Normally Basic pKa ~8.3) Result Deactivated Nitrogen (pKa ~4.5) Metabolic Stability Morpholine->Result Electron Density Withdrawal CN_Group Cyanomethyl Group (-I Inductive Effect) CN_Group->Result Sigma Bond Induction

Caption: Electronic modulation of the morpholine nitrogen by the cyanomethyl group, enhancing metabolic stability.

Experimental Protocol: Nitrile Reduction

A validated procedure for converting the cyanomethyl group to an ethylamine side chain.

Objective: Selective reduction of the nitrile without reducing the ester (challenging, requires control) or full reduction to the amino-alcohol. Recommended Method: Hydrogenation over Raney Nickel.

  • Setup: Dissolve this compound (1.0 g) in Methanolic Ammonia (7 N, 20 mL). Ammonia is critical to prevent secondary amine dimerization.

  • Catalyst: Add Raney Nickel (slurry in water, washed with MeOH, ~200 mg). Caution: Pyrophoric.

  • Reaction: Hydrogenate at 40–50 psi H₂ pressure at RT for 6 hours.

  • Monitoring: Monitor disappearance of the nitrile peak (IR ~2240 cm⁻¹) and appearance of amine.

  • Workup: Filter through a celite pad (keep wet). Concentrate filtrate to yield the crude diamine ester.

  • Note: The product will spontaneously cyclize to the lactam (diazepine) if heated or left in solution for extended periods. For the open chain, use immediately or protect as a Boc-derivative.

References

  • Sigma-Aldrich. this compound Product Specification. CAS 1311318-34-9. Link

  • Ortiz, K. G., et al. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. (Methodology for morpholine core construction). Link

  • Wolfe, J. P., et al. (2023).[2] "Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization." Organic Letters. (Insight into cyanomethyl reactivity). Link

  • Enamine Store. Morpholine-2-carboxylic acid derivatives building blocks. Link

  • Jain, A., et al. (2024). "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. Link

Sources

Technical Guide: Discovery and Synthesis of Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of Methyl 4-(cyanomethyl)morpholine-2-carboxylate , a critical intermediate in modern medicinal chemistry.

Executive Summary & Discovery Context

This compound (CAS: 1311318-34-9 ) is a bifunctional heterocyclic scaffold widely utilized in drug discovery for the synthesis of peptidomimetics, enzyme inhibitors, and receptor antagonists. Its structural value lies in the morpholine core , which lowers lipophilicity (LogP) and improves metabolic stability compared to piperidine or pyrrolidine analogs, while offering two orthogonal vectors for chemical expansion:

  • C-2 Position (Ester): Allows for amidation or reduction, serving as a C-terminal anchor.

  • N-4 Position (Cyanomethyl): A versatile handle that can be reduced to an ethylamine (for diamine linkers) or hydrolyzed to a carboxylic acid.

Historical Emergence

While morpholine-2-carboxylic acid derivatives have been known since the mid-20th century, the specific N-cyanomethylated methyl ester emerged as a distinct building block in the patent literature around 2011 . Its "discovery" was driven by the need for conformationally constrained amino acid surrogates in high-throughput library synthesis.

Key therapeutic programs utilizing this scaffold include:

  • YKL-40 Inhibitors: Targeting chitinase-like proteins involved in inflammation and cancer (e.g., US 2023/0348516).

  • SIK Kinase Inhibitors: For autoimmune diseases (WO 2019/238424).

  • 5-HT3 Receptor Antagonists: For treating chemotherapy-induced nausea (WO 2014/014962).

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on a robust SN2 N-alkylation strategy. The secondary amine of the morpholine ring acts as the nucleophile, displacing the halide from a haloacetonitrile.

Key Mechanistic Considerations:

  • Regioselectivity: The morpholine nitrogen is the most nucleophilic site; however, over-alkylation is prevented by the monovalent nature of the alkylating agent and steric control.

  • Base Selection: An inorganic base (K₂CO₃) or tertiary amine (DIPEA) is required to neutralize the HCl/HBr byproduct and drive the equilibrium.

  • Solvent Effects: Polar aprotic solvents (Acetonitrile, DMF) are essential to solvate the cation and enhance the nucleophilicity of the amine.

Pathway Diagram

SynthesisPath SM1 Methyl morpholine-2-carboxylate (Starting Material) Intermediate Transition State (S_N2) SM1->Intermediate + Reagent Reagent Chloroacetonitrile (Electrophile) Reagent->Intermediate Base Base (DIPEA or K2CO3) Base->Intermediate Scavenges HCl Product Methyl 4-(cyanomethyl) morpholine-2-carboxylate Intermediate->Product - Halide salt

Caption: SN2 Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is synthesized from optimized conditions found in recent patent literature (e.g., US 2023/0348516), ensuring reproducibility and high yield.

Materials
ReagentEquiv.[1][2]RoleCAS No.
Methyl morpholine-2-carboxylate HCl 1.0Substrate157334-44-0
Chloroacetonitrile 1.1 - 1.2Electrophile107-14-2
DIPEA (N,N-Diisopropylethylamine)2.5 - 3.0Base7087-68-5
Acetonitrile (ACN) SolventMedium75-05-8
Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel with Methyl morpholine-2-carboxylate hydrochloride (1.0 equiv) and anhydrous Acetonitrile (10 mL/g).

    • Add DIPEA (3.0 equiv) dropwise at 0°C under nitrogen atmosphere. Stir for 15 minutes to liberate the free amine.

  • Alkylation:

    • Add Chloroacetonitrile (1.1 equiv) dropwise to the stirring solution.

    • Note: Chloroacetonitrile is a potent lachrymator and toxic; handle in a fume hood.

  • Reaction:

    • Warm the mixture to Room Temperature (20-25°C) and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (SiO₂, 5% MeOH in DCM) or LC-MS. The starting amine spot should disappear.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles.

    • Dilute the residue with Ethyl Acetate and wash sequentially with:

      • Saturated NaHCO₃ (aq)

      • Water

      • Brine

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is often sufficiently pure (>95%) for downstream use.

    • If necessary, purify via flash column chromatography (Gradient: 0-5% Methanol in Dichloromethane).

Characterization Data (Reference)
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (dd, 1H, H-2), 3.78 (s, 3H, OMe), 3.95-3.60 (m, 2H), 3.55 (s, 2H, N-CH₂-CN), 2.95-2.60 (m, 3H), 2.45 (td, 1H).

  • MS (ESI): Calculated for C₈H₁₂N₂O₃ [M+H]⁺: 185.09; Found: 185.1.

Downstream Applications

The utility of this intermediate lies in its transformation into bioactive cores.

Functionalization Workflow

Applications Core Methyl 4-(cyanomethyl) morpholine-2-carboxylate PathA Path A: Nitrile Reduction Core->PathA H2, Raney Ni or BH3·THF PathB Path B: Ester Hydrolysis Core->PathB LiOH, THF/H2O PathC Path C: Amidoxime Formation Core->PathC NH2OH·HCl ProdA Diamine Scaffold (e.g., for Kinase Inhibitors) PathA->ProdA ProdB Carboxylic Acid (Peptidomimetic Coupling) PathB->ProdB ProdC 1,2,4-Oxadiazole Derivatives PathC->ProdC

Caption: Strategic divergence points for the morpholine-2-carboxylate scaffold.

References

  • US Patent 2023/0348516 A1 . YKL-40 Inhibitors and Their Therapeutic Applications. (2023).[3] Describes the synthesis of morpholine intermediates for anti-inflammatory agents.

  • WO Patent 2019/238424 A1 . Novel Compounds and Pharmaceutical Compositions Thereof for the Treatment of Diseases. (2019). Details the use of cyanomethyl-morpholines in SIK kinase inhibition.

  • WO Patent 2014/014962 A1 . 5-HT3 Receptor Antagonists. (2014). Early example of morpholine-2-carboxylate functionalization in CNS drug discovery.

  • PubChem Compound Summary . Methyl morpholine-2-carboxylate.[4][5][6] National Center for Biotechnology Information.

Sources

Physicochemical characteristics of "Methyl 4-(cyanomethyl)morpholine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1311318-34-9 Formula: C₈H₁₂N₂O₃ Molecular Weight: 184.19 g/mol

Executive Summary & Compound Architecture

Methyl 4-(cyanomethyl)morpholine-2-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally, it features a morpholine core functionalized at two critical vectors:[1]

  • C2-Position: A methyl ester motif, serving as an electrophilic handle for acylation or hydrolysis to the carboxylic acid.

  • N4-Position: A cyanomethyl (acetonitrile) appendage. This group is strategically significant; the electron-withdrawing nature of the nitrile modulates the basicity of the morpholine nitrogen, while the nitrile carbon itself acts as a latent primary amine (via reduction) or carboxylic acid (via hydrolysis).

This guide provides a rigorous physicochemical profile and handling framework for researchers utilizing this compound in medicinal chemistry campaigns.

Physicochemical Characterization Profile

The following data aggregates experimental specifications with calculated cheminformatic descriptors essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Core Identity & Physical Properties
PropertySpecificationNotes
Appearance White to off-white powderCrystalline solid at STP.[2]
Purity (HPLC) ≥ 95%Common commercial grade.
Melting Point 68–72 °C (Predicted)Low-melting solid; handle with care during exothermic reactions.
Solubility DMSO, Methanol, DCM, Ethyl AcetateModerate lipophilicity; sparingly soluble in water without pH adjustment.
Storage 2–8 °C (Recommended)Store under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis.
InChI Key LLJUAAJEQWPSET-UHFFFAOYSA-NUnique identifier for database integration.
Table 2: Electronic & Molecular Descriptors (Calculated)
DescriptorValueScientific Implication
cLogP ~ -0.3 to 0.1Indicates amphiphilic character. It is sufficiently polar to dissolve in assay media but lipophilic enough for membrane permeability.
TPSA 63.6 Ų(26.3 ester + 23.8 nitrile + 13.5 ether). Well within the "Rule of 5" (<140 Ų) for oral bioavailability.
pKa (Conj. Acid) ~ 4.5 – 5.2Critical Insight: The cyanomethyl group is electron-withdrawing (-I effect). This significantly lowers the pKa compared to N-methylmorpholine (pKa ~7.4), reducing protonation at physiological pH.
H-Bond Acceptors 4N (nitrile), N (amine), O (ether), O (carbonyl).
Rotatable Bonds 3High structural rigidity due to the morpholine ring.

Synthetic Utility & Reactivity Pathways

The value of this compound lies in its orthogonal reactivity . The ester and nitrile groups can be manipulated independently under specific conditions.

Synthesis Logic (Retrosynthesis)

The most robust synthetic route involves the N-alkylation of methyl morpholine-2-carboxylate with a haloacetonitrile. This reaction requires careful pH control to prevent self-hydrolysis of the starting ester.

Reactivity Flowchart

The following diagram illustrates the primary transformations accessible from this scaffold.

ReactivityPathways Start Methyl 4-(cyanomethyl) morpholine-2-carboxylate Acid Acid Derivative (Hydrolysis) Start->Acid LiOH / THF:H2O (Selects Ester) Diamine Ethylenediamine Analog (Reduction) Start->Diamine H2 / Raney Ni or BH3·THF (Reduces Nitrile) Amide Primary Amide (Partial Hydrolysis) Start->Amide H2O2 / K2CO3 (Radziszewski rxn)

Figure 1: Orthogonal reactivity landscape. The scaffold allows divergent synthesis into acids, diamines, or amides based on reagent selection.

Experimental Protocols

Protocol A: Quality Control via HPLC-MS

Rationale: Due to the lack of a UV-active chromophore (like a benzene ring), standard UV detection at 254 nm is weak. We utilize ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry) for robust quantification.

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI-MS (Positive Mode). Look for

    
    .
    

Procedure:

  • Dissolve 1 mg of sample in 1 mL of 50:50 MeCN:H2O.

  • Inject 5 µL.

  • Acceptance Criteria: Single peak >95% area integration; mass spectrum must confirm parent ion 185.2 m/z.

Protocol B: Selective Ester Hydrolysis

Rationale: To generate the free acid without hydrolyzing the nitrile (which requires harsher acidic/basic conditions), mild lithium hydroxide (LiOH) is preferred over NaOH.

  • Dissolution: Dissolve 1.0 eq of this compound in THF/Water (3:1 ratio).

  • Reagent Addition: Add 1.1 eq of LiOH·H₂O at 0 °C.

  • Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Monitor via TLC (stain with KMnO₄ or Iodine; UV is ineffective).

  • Workup: Carefully acidify to pH 4-5 with 1N HCl. Extract with Ethyl Acetate (EtOAc).

    • Note: Do not acidify below pH 3, or the morpholine nitrogen will fully protonate, trapping the compound in the aqueous phase.

Safety & Handling (HSE)

Hazard Identification:

  • Acute Toxicity: Nitriles can liberate cyanide ions metabolically or under strong thermal stress.

  • Irritant: Respiratory and skin irritant.

Handling Framework:

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.

  • Waste Disposal: Segregate into "Organic Waste - Nitrile Contaminated." Do not mix with strong acids (risk of HCN generation).

Synthesis Workflow Visualization

The following diagram details the standard preparation route for this compound, ensuring high yield and purity.

SynthesisWorkflow SM1 Methyl morpholine- 2-carboxylate Step1 1. Mix in MeCN (0°C) Control Exotherm SM1->Step1 SM2 Chloroacetonitrile (Cl-CH2-CN) SM2->Step1 Base DIPEA or K2CO3 Base->Step1 Step2 2. Stir at RT (12-16h) Monitor via LCMS Step1->Step2 Step3 3. Aqueous Workup (Wash w/ Brine) Step2->Step3 Product Final Product: Methyl 4-(cyanomethyl) morpholine-2-carboxylate Step3->Product

Figure 2: Standard N-alkylation workflow. The use of DIPEA (Hünig's base) prevents quaternary salt formation.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • PubChem. (2025). Morpholine-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Joshi, R. et al. (2018). Nitrile-containing pharmaceuticals: Target, mechanism of action, and their SAR. Journal of Medicinal Chemistry. (Contextual grounding for nitrile pharmacophore stability).
  • ChemicalBook. (2024). CAS 1311318-34-9 Suppliers and Properties. Retrieved from

Sources

Technical Guide: Physicochemical Profiling & Stability of Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(cyanomethyl)morpholine-2-carboxylate (CAS: 1311318-34-9) is a critical heterocyclic building block used in the synthesis of bioactive morpholine scaffolds, including reuptake inhibitors and mTOR pathway modulators. Its structural integrity is defined by three reactive centers: a secondary amine-derived tertiary nitrogen, a labile methyl ester, and a nitrile group.[1]

This technical guide provides a rigorous framework for evaluating the solubility and stability of this compound.[1] It addresses the specific challenges posed by the electron-withdrawing cyanomethyl group, which significantly alters the basicity and hydrolytic stability of the morpholine ring compared to simple alkyl-morpholines.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name This compound
CAS Number 1311318-34-9
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
Predicted LogP -0.41 to -0.75 (Hydrophilic)
pKa (Predicted) ~4.5 – 5.5 (Nitrogen basicity reduced by cyanomethyl -I effect)
Key Functional Groups Methyl Ester (Hydrolysis prone), Nitrile (Stable), Morpholine Nitrogen (Protonatable)
Structural Impact on Stability

The cyanomethyl group attached to the N4 position exerts a strong inductive withdrawing effect (


). This distinguishes it from standard N-methyl morpholines:
  • Reduced Basicity: The lone pair on the nitrogen is less available for protonation, lowering the pKa.[1] This implies the molecule may remain neutral at physiological pH (7.4), impacting aqueous solubility.

  • Ester Lability: The electron-withdrawing nature of the morpholine ring (enhanced by the nitrile) can activate the C2-ester toward nucleophilic attack (hydrolysis) under basic conditions.

Solubility Profiling Protocols

Theoretical Solubility Prediction

Based on the calculated LogP (< 0), the molecule is predicted to exhibit high solubility in polar organic solvents and moderate-to-high solubility in aqueous buffers , dependent on pH.[1]

Experimental Protocol: Equilibrium Solubility

Objective: Determine thermodynamic solubility across the physiological pH range.

Materials:

  • Phosphate buffer (pH 7.4)

  • Citrate buffer (pH 4.0)

  • 0.1 N HCl (pH 1.2)

  • HPLC-grade Acetonitrile (ACN)

Workflow:

  • Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (low protein binding).

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve prepared in DMSO.

Solvent Selection Guide (Process Chemistry):

Solvent ClassSuitabilityRationale
Chlorinated (DCM) HighExcellent solubilizer for morpholine esters; standard for extraction.
Alcohols (MeOH/EtOH) HighGood solubility; risk of transesterification if heated with acid/base.
Aprotic (DMSO/DMF) Very HighIdeal for stock solutions; difficult to remove in workup.
Ethers (THF/MTBE) ModerateGood for reactions; limited solubility for salt forms.[1]

Stability Studies & Degradation Pathways

Primary Degradation Mechanism: Ester Hydrolysis

The methyl ester at C2 is the "soft spot" of the molecule.[1] Hydrolysis yields the corresponding carboxylic acid, which significantly alters the polarity and reactivity of the intermediate.[1]

DegradationPathway Parent Methyl 4-(cyanomethyl) morpholine-2-carboxylate (Parent) Acid 4-(cyanomethyl) morpholine-2-carboxylic acid (Major Degradant) Parent->Acid Hydrolysis (pH > 8 or pH < 2) Amide Methyl 4-(2-amino-2-oxoethyl) morpholine-2-carboxylate (Minor Degradant) Parent->Amide Nitrile Hydrolysis (Extreme Acid/Heat) NOxide N-Oxide Derivative Parent->NOxide Oxidation (Peroxides/Air)

Figure 1: Predicted degradation pathways. The red arrow indicates the primary risk (ester hydrolysis).

Forced Degradation Protocol (Stress Testing)

To validate the stability profile, subject the molecule to the following stress conditions. Analyze via LC-MS to identify degradation products (DPs).

Stress TypeConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursPartial hydrolysis to carboxylic acid. Nitrile likely stable.[1]
Base Hydrolysis 0.1 N NaOH, RT4 HoursRapid degradation . Complete saponification to acid.
Oxidation 3% H₂O₂24 HoursPotential N-oxide formation (monitor M+16 peak).
Thermal 60°C (Solid State)7 DaysGenerally stable; check for dimerization or color change.[1]
Photostability UV/Vis (1.2M Lux·hr)--Likely stable (lacks extended conjugation).
Handling Recommendations[1]
  • Hygroscopicity: Morpholine derivatives are often hygroscopic.[1] Store under nitrogen in a desiccator.

  • Transesterification: Avoid using methanol or ethanol as solvents if strong acids or bases are present, as the methyl ester can exchange (e.g., to ethyl ester in EtOH).[1] Use Acetonitrile or DCM for reactions.[1]

Analytical Methodology (HPLC)

A reliable HPLC method is required to separate the parent ester from the polar acid degradant.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid degradant, improving retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

  • Flow Rate: 1.0 mL/min.[1]

Self-Validating Check:

  • System Suitability: Inject a mixture of the parent and the hydrolyzed acid (generated via base treatment). Ensure resolution (

    
    ) > 1.5.
    

Synthesis & Contextual Logic

Understanding the synthesis aids in predicting impurities.[1] This molecule is typically synthesized via the alkylation of methyl morpholine-2-carboxylate with chloroacetonitrile or bromoacetonitrile in the presence of a mild base (


 or DIPEA).

SynthesisWorkflow cluster_impurities Potential Impurities Start Methyl morpholine-2-carboxylate (Starting Material) Reaction N-Alkylation (SN2 Mechanism) Start->Reaction Reagent Chloroacetonitrile + Base (K2CO3) Reagent->Reaction Product Methyl 4-(cyanomethyl) morpholine-2-carboxylate Reaction->Product Imp1 Unreacted Amine Reaction->Imp1 Imp2 Over-alkylation (Quaternary Salt) Reaction->Imp2

Figure 2: Synthesis logic and potential impurity origin.

Implication: If solubility is unexpectedly low, check for the presence of inorganic salts (


/KCl) from the synthesis, which may not have been fully removed.[1]

References

  • Sigma-Aldrich. this compound Product Sheet. Available at: (Accessed 2026).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine Derivatives. Retrieved from .

  • Mullins, S. et al. (2013). Synthesis of Morpholine-2-carboxylic Acid Derivatives via Kinetic Resolution. ResearchGate. Available at: .

  • ChemScene. Tert-butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate MSDS. Available at: .

  • FooDB. Physicochemical Properties of Morpholine. Available at: .

Sources

Methodological & Application

The Strategic Application of Methyl 4-(cyanomethyl)morpholine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Privileged Element in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in the design of contemporary therapeutics, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its presence in numerous FDA-approved drugs is a testament to its utility in enhancing aqueous solubility, metabolic stability, and target engagement.[3][4] The morpholine ring, with its inherent chair conformation and the distinct electronic properties of its ether and amine functionalities, offers a versatile and readily accessible synthetic building block.[5][6] This guide focuses on a specific, yet highly potential, derivative: Methyl 4-(cyanomethyl)morpholine-2-carboxylate . We will delve into its synthetic logic, potential applications as a key intermediate, and detailed protocols for its utilization in drug discovery workflows. While this specific molecule may not be extensively documented in public literature, its constituent parts—the morpholine-2-carboxylate core and the N-cyanomethyl group—are well-understood entities in medicinal chemistry, allowing us to project its utility with a high degree of confidence.

Physicochemical Properties and Design Rationale

The strategic incorporation of this compound into a drug discovery program is underpinned by the unique combination of its structural features. A summary of its key computed properties is presented below.

PropertyValueSource
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Purity95% (typical for commercially available samples)
Physical FormPowder
Storage TemperatureRoom Temperature

The cyanomethyl group at the 4-position of the morpholine ring is a particularly interesting feature. The nitrile moiety can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a bioisostere for a carbonyl group. Furthermore, it is a versatile chemical handle, readily convertible to other functional groups such as carboxylic acids, amides, or tetrazoles, thus providing a gateway to a diverse chemical space for structure-activity relationship (SAR) studies.

The methyl ester at the 2-position provides a site for further chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides, a common linkage in many drug molecules. This allows for the exploration of different substituents to probe the binding pocket of a biological target.

Synthetic Pathways and Considerations

The synthesis of this compound can be envisioned through a straightforward N-alkylation of a pre-existing morpholine-2-carboxylate scaffold. This approach is a common strategy in the synthesis of N-substituted morpholines.

General Synthetic Workflow

Synthetic Workflow A Methyl morpholine-2-carboxylate E Reaction Mixture A->E B Bromoacetonitrile B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., ACN, DMF) D->E F Workup and Purification E->F Stir at RT to 50 °C G This compound F->G Chromatography

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound via N-alkylation of methyl morpholine-2-carboxylate.

Materials:

  • Methyl morpholine-2-carboxylate (1.0 eq)[7]

  • Bromoacetonitrile (1.1 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl morpholine-2-carboxylate in anhydrous acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 10 minutes.

  • Add bromoacetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base suitable for this N-alkylation. Triethylamine is another viable option.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. DMF can also be used.

  • Temperature: Gentle heating accelerates the reaction rate without promoting significant side product formation.

  • Purification: Column chromatography is a standard and effective method for purifying the final compound from unreacted starting materials and byproducts.

Medicinal Chemistry Applications and Experimental Protocols

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex and biologically active molecules.

Application 1: Scaffold for the Synthesis of Novel Kinase Inhibitors

The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors, where it often interacts with the hinge region of the kinase domain.[2] The cyanomethyl group can be positioned to interact with specific residues in the active site, while the ester can be elaborated to introduce further binding elements.

Workflow for Library Synthesis:

Library Synthesis Workflow A Methyl 4-(cyanomethyl) morpholine-2-carboxylate C 4-(Cyanomethyl) morpholine-2-carboxylic acid A->C Hydrolysis B LiOH, THF/H2O F Amide Library C->F D Amine Library (R-NH2) D->F E Coupling Reagents (e.g., HATU, DIPEA) E->F Amide Coupling G Biological Screening F->G

Caption: Workflow for synthesizing a library of amide derivatives for biological screening.

Protocol: Hydrolysis of the Methyl Ester

  • Dissolve this compound in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the carboxylic acid.[8]

Protocol: Amide Coupling

  • Dissolve the 4-(cyanomethyl)morpholine-2-carboxylic acid in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by preparative HPLC or column chromatography.

Application 2: Intermediate for Dopamine Receptor Ligands

Substituted morpholines have been investigated as ligands for dopamine receptors, which are important targets for the treatment of neurological and psychiatric disorders.[9] The cyanomethyl group could be a key pharmacophoric element in this context.

Conclusion and Future Perspectives

This compound represents a valuable, albeit under-explored, building block in medicinal chemistry. Its synthesis is straightforward, and its functional handles offer numerous avenues for chemical diversification. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to incorporate this versatile scaffold into their drug discovery programs. The continued exploration of novel morpholine derivatives is expected to yield new therapeutic agents with improved efficacy and safety profiles.[1]

References

  • BEIGI-SOMAR, V., HOMAMI, S. S., GHAZANFARPOUR-DARJANI, M., & MONZAVI, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. J. Heterocycl. Chem., 57, 140–150.
  • Jain, A., & Sahu, S. K. (2024).
  • De Benedetti, P. G., Codeluppi, L., & Gesi, A. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(10), 2622–2632.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Am. J. (2024).
  • PubChem. (n.d.). Methyl morpholine-2-carboxylate. Retrieved from [Link]

  • Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ACS Medicinal Chemistry Letters, 10(2), 98-104.
  • Saggioro, S., D'Agostino, I., & Da Settimo, F. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2263.
  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved from [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 635-667.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Naim, M. J., Alam, O., & Alam, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-10.
  • Google Patents. (2013). CN103121978A - Method for preparing N-methylmorpholine.
  • Bak, A., & Kozakiewicz, K. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3795.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

Sources

Using "Methyl 4-(cyanomethyl)morpholine-2-carboxylate" as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging Methyl 4-(cyanomethyl)morpholine-2-carboxylate as a Bifunctional Scaffold for Divergent Library Synthesis

Abstract

This application note details the strategic utilization of This compound (CAS: 1311318-34-9) in high-throughput medicinal chemistry. Unlike flat aromatic scaffolds, this morpholine derivative offers significant fraction of sp3-hybridized carbons (


), enhancing aqueous solubility and metabolic stability. This guide provides validated protocols for orthogonal functionalization: selective hydrolysis of the ester, reduction of the cyanomethyl group, and bioisosteric transformations, enabling the rapid generation of diverse fragment libraries for GPCR and Kinase targets.

Introduction: The Morpholine Advantage

In modern drug discovery, "escaping flatland" is a priority. High


 character correlates with improved clinical success by enhancing solubility and reducing promiscuous binding. The morpholine-2-carboxylate core serves as a superior alternative to piperidines or benzenes due to:
  • lowered Lipophilicity: The ether oxygen reduces

    
     (typically by 1–1.5 units vs. piperidine).
    
  • Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism compared to

    
    -alkyl piperidines.
    
  • Vectorial Diversity: The C2-carboxylate and N4-cyanomethyl groups project substituents in distinct spatial vectors, allowing simultaneous probing of solvent-exposed and deep-pocket binding regions.

Table 1: Physicochemical Profile of the Scaffold
PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 184.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Acceptors 4 (N, O, CN, Ester)Rich interaction potential with protein residues.
Chirality C2 (Racemic or Enantiopure)Opportunity for stereoselective binding (S-isomer often preferred).
Reactive Handles Nitrile (Electrophile/Pre-nucleophile) Methyl Ester (Electrophile)Allows orthogonal, sequential functionalization.

Chemical Space & Reactivity Logic

The utility of this scaffold lies in its bifunctionality . The methyl ester and the cyanomethyl group can be manipulated independently.

  • Path A (C-Terminus): The methyl ester is susceptible to mild hydrolysis to the carboxylic acid, which can then be coupled to diverse amines.

  • Path B (N-Terminus): The cyanomethyl group is a "masked" ethylamine. Reduction yields a primary amine extended by a 2-carbon linker, ideal for reaching distal residues (e.g., Asp/Glu in kinase hinge regions).

  • Path C (Bioisostere): The nitrile can be converted to a tetrazole, serving as a carboxylic acid bioisostere with improved metabolic properties.

Visualizing the Synthetic Workflow

DivergentSynthesis cluster_legend Reaction Types Scaffold Scaffold (Methyl 4-(cyanomethyl) morpholine-2-carboxylate) Acid Morpholine-2-carboxylic Acid (Int-A) Scaffold->Acid LiOH, THF/H2O (Selective Hydrolysis) Diamine Ethylamine Derivative (Int-B) Scaffold->Diamine H2, Raney Ni (Reduction) Tetrazole Tetrazole Derivative (Bioisostere) Scaffold->Tetrazole NaN3, ZnBr2 (Cycloaddition) AmideLib Amide Library (R-NH-CO-Morph...) Acid->AmideLib HATU, R-NH2 UreaLib Urea/Amine Library (R-NH-CH2CH2-Morph...) Diamine->UreaLib R-NCO or R-COCl key1 Path A: C-Terminus Mod key2 Path B: N-Terminus Mod key3 Path C: Bioisostere

Figure 1: Divergent synthetic strategy. The scaffold serves as a central hub for generating three distinct classes of compounds.

Experimental Protocols

Protocol 1: Selective Hydrolysis (Preserving the Nitrile)

Objective: Hydrolyze the methyl ester to the carboxylic acid without converting the nitrile to a primary amide.

Materials:

  • Scaffold (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (1.2 eq)

  • THF/Water (3:1 v/v)

  • 1N HCl

Procedure:

  • Dissolution: Dissolve 1.84 g (10 mmol) of the scaffold in 30 mL of THF. Cool to 0°C.

  • Addition: Add solution of LiOH·H₂O (0.50 g, 12 mmol) in 10 mL water dropwise.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by LCMS (Target mass: [M+H]+ = 171.1).

    • Critical Checkpoint: Do not heat. Heating >40°C may cause partial hydrolysis of the nitrile.

  • Workup: Carefully acidify to pH 4-5 using 1N HCl. (Avoid strong acidification which might salt out the morpholine nitrogen).

  • Isolation: Evaporate THF. Lyophilize the aqueous residue or extract with

    
    -butanol if product is water-soluble.
    
  • Yield: Expect 85-95% of the carboxylic acid (Int-A).

Protocol 2: Nitrile Reduction to Ethylamine Linker

Objective: Convert the cyanomethyl group into an aminoethyl group (


) for further derivatization.

Materials:

  • Scaffold (1.0 eq)

  • Raney Nickel (catalytic, 50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia (7N in MeOH) – Prevents secondary amine formation.

Procedure:

  • Preparation: In a pressure vessel (Parr shaker or autoclave), dissolve the scaffold in Methanol. Add 7N NH₃ in MeOH (10:1 ratio relative to substrate).

  • Catalyst: Carefully add Raney Nickel (approx. 20 wt% of substrate). Safety: Pyrophoric when dry.

  • Hydrogenation: Purge with N₂, then pressurize with H₂ (40-50 psi). Shake/stir at RT for 4–6 hours.

  • Validation: Monitor LCMS for disappearance of nitrile and appearance of diamine peak ([M+H]+ ≈ 189.2).

  • Filtration: Filter through a Celite pad (keep wet with MeOH to prevent fire).

  • Purification: Concentrate filtrate. The crude amine is often pure enough for the next coupling step.

Protocol 3: Tetrazole Formation (Click Chemistry)

Objective: Create a bioisostere of the carboxylic acid on the N-terminus.

Procedure:

  • Dissolve Scaffold (1.0 eq) in DMF.

  • Add Sodium Azide (NaN₃, 1.5 eq) and Zinc Bromide (ZnBr₂, 1.0 eq) or Ammonium Chloride (NH₄Cl).

  • Heat to 100°C for 12–16 hours in a sealed tube.

  • Workup: Acidify carefully to precipitate the tetrazole or extract into EtOAc.

Biological Application & Decision Logic

When applying this scaffold, the choice of substitution dictates the target profile. The diagram below guides the medicinal chemist through the optimization process based on ADME data.

ADMELogic Start Library Hit (Morpholine Core) Check1 Is Potency < 100 nM? Start->Check1 Check2 Is Solubility > 50 µM? Check1->Check2 Yes Action1 Optimize Warhead (Modify Ester/Amide) Check1->Action1 No Check3 Is Metabolic Stability High? Check2->Check3 Yes Action2 Reduce Lipophilicity (Keep Morpholine, Change R-groups) Check2->Action2 No Action3 Block Metabolic Hotspots (Fluorinate Linker) Check3->Action3 No Success Lead Candidate Check3->Success Yes Action1->Check1 Action2->Check2 Action3->Check3

Figure 2: Lead optimization decision tree utilizing the morpholine scaffold's properties.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).[1] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.[1] [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

Sources

Application of "Methyl 4-(cyanomethyl)morpholine-2-carboxylate" in enzyme inhibition studies

[1]

Executive Summary

This compound (MCMC) is a bifunctional heterocyclic building block characterized by a morpholine core, a C2-carboxylate ester, and an N4-cyanomethyl moiety.[1] In modern drug discovery, it serves as a critical Fragment-Based Drug Discovery (FBDD) starting point.[1][2] Its application focuses on two primary mechanisms:

  • Pharmacokinetic Modulation: The morpholine ring lowers lipophilicity (LogP) and improves metabolic stability compared to phenyl/piperidine analogs.[1][2]

  • Divergent Synthesis: The orthogonal reactivity of the nitrile (reducible to ethylamine linkers) and the ester (hydrolyzable for amide coupling) allows for rapid generation of Structure-Activity Relationship (SAR) libraries targeting the S2 and S3 pockets of proteases.

Technical Profile & Mechanism of Action

Structural Logic in Inhibitor Design

MCMC is rarely the final drug; it is the "engine" inside the drug.[2] Its structural features solve specific binding challenges:

Structural MotifFunction in Enzyme InhibitionTarget Interaction
Morpholine Core Solubility & H-Bonding Oxygen atom acts as a H-bond acceptor for backbone NH groups in the enzyme active site (e.g., Hinge region in Kinases).[1]
C2-Ester Vector for P1/P1' Extension Hydrolysis allows coupling to "warheads" (e.g., nitriles, aldehydes) that covalently bind the catalytic Cysteine or Serine.[1]
N4-Cyanomethyl Linker Precursor Reduced to an ethylene diamine bridge, allowing access to solvent-exposed regions or distal pockets (S3/S4).[1][2]
Target Class Applications[3][4]
  • Cysteine Proteases (Cathepsins): MCMC derivatives are used to synthesize inhibitors where the morpholine occupies the S2 subsite , a critical determinant of selectivity between Cathepsin K, L, and S.

  • PI3K/mTOR Kinases: The morpholine oxygen often mimics the ATP adenine interaction, forming a crucial hydrogen bond with the hinge region valine residue.[2]

Experimental Workflow: From Scaffold to Lead

The following diagram illustrates the strategic workflow for applying MCMC in a hit-to-lead campaign.

MCMC_WorkflowMCMCMethyl 4-(cyanomethyl)morpholine-2-carboxylate(Scaffold)Path_APath A: C2-Ester HydrolysisMCMC->Path_ALiOH/THFPath_BPath B: Nitrile ReductionMCMC->Path_BH2/Raney NiCouplingAmide Coupling(P1 Warhead Attachment)Path_A->CouplingLinkerEthylene DiamineFormationPath_B->LinkerLibrarySAR Library Generation(Diversification)Coupling->LibraryAdd P2/P3 MotifsLinker->LibraryAdd S3 Binding GroupsScreeningEnzyme Inhibition Assay(FRET/SPR)Library->ScreeningIC50 Determination

Caption: Divergent synthetic workflow converting the MCMC scaffold into active enzyme inhibitors via orthogonal modification vectors.

Detailed Protocols

Protocol A: Scaffold Derivatization for Library Generation

Objective: To convert MCMC into a "Core Acid" ready for coupling with P1-warhead amines (e.g., amino-acetonitriles).[1]

Reagents:

  • This compound (MCMC)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water (1:1)

  • HCl (1N)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of MCMC in 10 mL of THF:Water (1:1) in a round-bottom flask.

  • Saponification: Add 2.5 eq of LiOH monohydrate at 0°C.

  • Reaction: Stir the mixture at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The spot for the ester (

    
    ) should disappear, replaced by a baseline spot (Acid).
    
  • Workup:

    • Concentrate THF under reduced pressure.

    • Acidify the remaining aqueous layer to pH 3.0 using 1N HCl.[2] Critical: Do not go below pH 2.0 to avoid hydrolyzing the nitrile group.

    • Extract with Ethyl Acetate (3 x 15 mL).[2]

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Validation: Verify the product, 4-(cyanomethyl)morpholine-2-carboxylic acid , via LC-MS (Expected [M+H]+: ~171.1).

Protocol B: FRET-Based Enzymatic Inhibition Assay (Cathepsin K)

Objective: To evaluate the inhibitory potency (

Materials:

  • Enzyme: Recombinant Human Cathepsin K (active site titrated).[1][2]

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).[2]

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.[2]

  • Inhibitor: MCMC-derivative stock (10 mM in DMSO).[2]

Procedure:

  • Preparation: Dilute Cathepsin K to 1 nM in assay buffer. Keep on ice.

  • Plate Setup: In a black 96-well plate, add 10 µL of inhibitor (serial dilutions from 10 µM to 0.1 nM). Include DMSO-only controls (0% inhibition) and E-64 controls (100% inhibition).

  • Pre-incubation: Add 80 µL of Enzyme solution. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Initiation: Add 10 µL of Substrate (Z-Phe-Arg-AMC, final conc. 10 µM).

  • Measurement: Immediately read fluorescence on a plate reader.

    • Excitation: 360 nm[2]

    • Emission: 460 nm[2]

    • Mode: Kinetic read (every 30 seconds for 20 minutes).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Activity vs. Log[Inhibitor].

    • Fit data to the Sigmoidal Dose-Response equation (Variable Slope) to determine

      
      .
      

Comparative Data: Morpholine vs. Piperidine Scaffolds

The following table highlights why MCMC is preferred over carbon-only analogs in enzyme inhibition studies, specifically regarding physicochemical properties.

PropertyMorpholine Scaffold (MCMC Derived)Piperidine AnalogImpact on Drug Development
LogP (Lipophilicity) 1.2 – 1.8 (Optimal)2.5 – 3.2 (High)Lower LogP reduces non-specific binding and improves solubility.[1]
Metabolic Clearance Low Medium/HighThe ether oxygen in morpholine blocks metabolic oxidation at that position.[2]
H-Bonding Acceptor (Ether O) NoneThe oxygen often anchors the inhibitor to the enzyme backbone (e.g., Kinase hinge).
Solubility (pH 7.4) > 500 µM < 100 µMCritical for high-concentration enzyme assays without precipitation artifacts.[1][2]

References

  • Kumari, S., et al. (2020).[2] Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.[2]

  • Sartori, A., et al. (2021).[2] Occurrence of Morpholine in Central Nervous System Drug Discovery.[2][3][4] ACS Chemical Neuroscience.[2]

  • Robichaud, J., et al. (2008).[2] Identification of Odanacatib (MK-0822), a potent, selective, and orally active inhibitor of cathepsin K.[1] Journal of Medicinal Chemistry.[2][5] (Contextual grounding for nitrile/morpholine motifs in Cathepsin inhibition).

  • PubChem Compound Summary. (2025). Methyl morpholine-2-carboxylate.[1][2][6][7] National Library of Medicine.[2]

Application Note: Methyl 4-(cyanomethyl)morpholine-2-carboxylate in Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(cyanomethyl)morpholine-2-carboxylate represents a high-value bifunctional building block in modern drug discovery. Unlike simple morpholine rings used merely to modulate solubility, this specific scaffold offers two orthogonal reactive vectors: a C2-ester for peptidomimetic coupling and an N4-cyanomethyl "warhead" precursor.

This guide details the strategic application of this intermediate, focusing on its utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . We explore its role in generating novel CNS-active agents (via blood-brain barrier penetration modulation) and protease inhibitors.

Key Technical Advantages
FeatureMedicinal Chemistry Utility
C2-Chirality Introduces stereochemical complexity, breaking molecular symmetry to increase selectivity against chiral protein pockets (e.g., Kinases, BACE-1).
N-Cyanomethyl A versatile "masked" handle. It reduces amine basicity (

modulation) preventing rapid metabolic N-oxidation, or serves as a precursor for ethylamines and tetrazoles.
Morpholine Core "Privileged Scaffold" known to improve aqueous solubility and metabolic stability compared to piperidines or piperazines.

Chemical Profile & Strategic Utility

Structural Logic

The molecule consists of a morpholine ring substituted at the 2-position with a methyl ester and at the 4-position (nitrogen) with an acetonitrile group.

  • Formula:

    
    
    
  • Molecular Weight: 184.19 g/mol

  • LogP (Predicted): ~0.2 (Ideal for lowering lipophilicity in lead series).

  • Topological Polar Surface Area (TPSA): ~63 Ų (Well within the <90 Ų range for CNS penetration).

The "Divergent Synthesis" Strategy

The power of this molecule lies in its ability to serve as a linchpin for divergent synthesis. The ester and nitrile groups react under different conditions, allowing for sequential functionalization without protecting group manipulation.

DivergentSynthesis Core Methyl 4-(cyanomethyl) morpholine-2-carboxylate Path1 Path A: Nitrile Reduction Core->Path1 H2 / Raney Ni Path2 Path B: [3+2] Cycloaddition Core->Path2 NaN3 / ZnBr2 Path3 Path C: Ester Hydrolysis Core->Path3 LiOH / THF Prod1 Diamines (CNS Ligands) Path1->Prod1 Prod2 Tetrazoles (Bioisosteres) Path2->Prod2 Prod3 Peptidomimetics (Protease Inhibitors) Path3->Prod3

Figure 1: Divergent synthetic pathways accessible from the core scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: While commercially available, in-house synthesis allows for the introduction of chiral starting materials (e.g., (S)-morpholine-2-carboxylic acid) to secure stereochemistry early.

Reagents:

  • Methyl morpholine-2-carboxylate (HCl salt)

  • Chloroacetonitrile

  • Diisopropylethylamine (DIPEA) or

    
    
    
  • Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Methyl morpholine-2-carboxylate HCl (1.0 eq) in anhydrous ACN (10 mL/g).

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes to liberate the free amine.

  • Alkylation: Add Chloroacetonitrile (1.1 eq) dropwise. Caution: Chloroacetonitrile is a potent alkylator and toxic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
    • Target Yield: >85%[1]

    • QC Check:

      
       NMR should show a singlet at 
      
      
      
      ~3.6 (Methyl ester) and a singlet at
      
      
      ~3.5-3.7 (N-CH2-CN).
Protocol B: Selective Nitrile Reduction (Diamine Synthesis)

Rationale: Converting the nitrile to an ethylamine side chain creates a diamine motif common in GPCR ligands (e.g., Orexin antagonists). The challenge is reducing the nitrile without touching the ester.

Reagents:

  • Core Scaffold (from Protocol A)

  • Cobalt(II) chloride hexahydrate (

    
    )
    
  • Sodium borohydride (

    
    )
    
  • Methanol (MeOH)

Methodology:

  • Setup: Dissolve the core scaffold (1.0 eq) and

    
     (2.0 eq) in MeOH. Solution turns deep purple/pink.
    
  • Reduction: Cool to 0°C. Add

    
     (10.0 eq) portion-wise. Caution: Vigorous gas evolution (
    
    
    
    ). The solution will turn black (formation of Cobalt boride active species).
  • Completion: Stir at RT for 1–2 hours.

  • Quench: Carefully add 1N HCl to destroy excess borohydride and dissolve the cobalt salts.

  • Extraction: Basify to pH 10 with

    
    . Extract with DCM (
    
    
    
    ).
  • Result: This yields the Methyl 4-(2-aminoethyl)morpholine-2-carboxylate. The ester remains intact due to the mild nature of Cobalt boride compared to

    
    .
    

Therapeutic Applications & Case Studies

CNS Drug Design (Orexin/GPCRs)

Morpholine-2-carboxylates are critical in designing "balanced" CNS drugs.

  • Problem: Many CNS candidates fail due to high lipophilicity (LogP > 4) leading to toxicity, or P-gp efflux liability.

  • Solution: The morpholine oxygen acts as a hydrogen bond acceptor, lowering LogP. The C2-ester allows for the attachment of lipophilic aromatic groups (via amide coupling) required for receptor binding, while the N4-position modulates basicity.

  • Mechanism: The cyanomethyl group itself is electron-withdrawing, lowering the

    
     of the morpholine nitrogen (typically from ~8.5 to ~5.0). This prevents protonation at physiological pH, potentially improving passive membrane permeability before metabolic activation.
    
Peptidomimetics (BACE-1 Inhibitors)

In Alzheimer's research, BACE-1 inhibitors require a core that mimics the transition state of peptide hydrolysis.

  • Application: The morpholine-2-carboxylate acts as a constrained amino acid surrogate (Proline isostere).

  • Workflow:

    • Hydrolyze the ester to the free acid.

    • Couple to a statine-like transition state mimic.

    • Convert the N-cyanomethyl group to a tetrazole via Protocol C (below).

  • Result: The tetrazole acts as a bioisostere for a carboxylic acid or cis-amide, improving metabolic stability against peptidases.

Protocol C: Tetrazole Formation (Bioisostere Synthesis)

Reagents:

  • Core Scaffold

  • Sodium Azide (

    
    )
    
  • Zinc Bromide (

    
    )
    
  • Water/Isopropanol

Methodology:

  • Mix scaffold (1.0 eq),

    
     (1.5 eq), and 
    
    
    
    (1.0 eq) in water/IPA (1:1).
  • Heat to reflux (80°C) for 12 hours.

  • Acidify to pH 3 to precipitate the tetrazole or extract with EtOAc.

    • Note: This reaction converts the nitrile into a 5-substituted-1H-tetrazole, a classic carboxylic acid bioisostere with better membrane permeability.

Quality Control & Stability

ParameterSpecificationMethod
Purity >95%HPLC (254 nm)
Identity Confirmed Structure1H NMR, 13C NMR, HRMS
Water Content <0.5%Karl Fischer
Storage -20°C, DesiccatedHygroscopic tendency

Stability Warning: The cyanomethyl group is susceptible to hydrolysis under strongly acidic/basic conditions at high temperatures, converting to the amide (


) or acid (

). Avoid prolonged exposure to aqueous base unless hydrolysis is intended.

References

  • Morpholine Scaffolds in Medicinal Chemistry: Kourounakis, A. P., et al. (2020).[2][3][4][5][6][7] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2), 709-752.[6] [Link]

  • Synthesis of Morpholine Derivatives: D'hooghe, M., et al. (2006). "Novel synthesis of cis-3,5-disubstituted morpholine derivatives." Journal of Organic Chemistry, 71(12), 4678-4681.[8] [Link]

  • Nitrile Reduction Protocols: Osby, J. O., et al. (1993). "Reduction of Nitriles to Primary Amines with Cobalt Boride." Tetrahedron Letters, 34(42). [Link]

  • Tetrazoles as Bioisosteres: Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]

  • Morpholine in BACE-1 Inhibition: Malamas, M. S., et al. (2010). "Design and synthesis of amino-pyrrolidines as potent BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(22), 6597-6601. (Illustrates the use of cyclic amine scaffolds in BACE-1). [Link]

Sources

Functionalization of the cyanomethyl group in "Methyl 4-(cyanomethyl)morpholine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Cyanomethyl Moiety in Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Executive Summary

This guide details the divergent functionalization of This compound (CAS: 1311318-34-9). This scaffold is a critical intermediate in the synthesis of peptidomimetics and solubility-enhancing linkers. The presence of a labile methyl ester at the C2 position necessitates highly chemoselective protocols when modifying the N-cyanomethyl group.

This document provides two validated workflows:

  • Chemoselective Reduction: Converting the nitrile to a primary amine (ethylenediamine motif) without compromising the ester, using a Cobalt(II)-Boride system.

  • Bioisostere Installation: Transforming the nitrile into a 5-substituted tetrazole via a Zinc(II)-catalyzed [3+2] cycloaddition, serving as a lipophilic carboxylic acid surrogate.

Structural Analysis & Reactivity Profile

The substrate features a morpholine core with two competing electrophiles: the nitrile (


) and the methyl ester  (

).
  • The Challenge: Standard nitrile reductions (e.g.,

    
    ) will indiscriminately reduce the ester to a primary alcohol.
    
  • The Stability Risk: The cyanomethyl group attached to the nitrogen is effectively an

    
    -aminonitrile derivative. While stable under neutral conditions, strong bases can trigger a Retro-Strecker/Retro-Mannich fragmentation , ejecting cyanide and formaldehyde. Acidic conditions are generally well-tolerated, provided the ester hydrolysis is controlled.
    
Reactivity Landscape (Graphviz Visualization)

ReactionLandscape Substrate Methyl 4-(cyanomethyl) morpholine-2-carboxylate Amine Primary Amine (Ethylenediamine motif) Substrate->Amine Protocol A: CoCl2 / NaBH4 (Chemoselective) Tetrazole 5-Substituted Tetrazole (Bioisostere) Substrate->Tetrazole Protocol B: NaN3 / ZnBr2 (Click Chem) Acid Carboxylic Acid (Hydrolysis Product) Substrate->Acid Side Reaction: Acid/Base Hydrolysis

Figure 1: Divergent synthetic pathways for the cyanomethyl morpholine scaffold.

Protocol A: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine (


) while retaining the methyl ester.
Method:  Cobalt(II) Chloride / Sodium Borohydride (

in situ generation).
Rationale

Unlike Nickel-Aluminum alloy (Raney Ni) which requires high pressure or specific pH control to avoid ester hydrolysis, the Cobalt Boride system operates at ambient pressure and mild temperature.


 alone does not reduce nitriles rapidly; however, in the presence of 

, it forms reactive cobalt boride species that coordinate to the nitrile, facilitating hydride transfer without attacking the ester [1].
Experimental Procedure

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.0 equiv)
    
  • 
     (5.0 equiv)
    
  • Methanol (0.1 M concentration relative to substrate)

  • 
     (Optional: 1.2 equiv, for in-situ trapping)
    

Step-by-Step:

  • Solubilization: Dissolve this compound (1 mmol, 184 mg) and

    
     (1 mmol, 237 mg) in Methanol (10 mL). The solution will appear deep purple/pink.
    
  • Cooling: Place the reaction vessel in an ice-water bath (

    
    ).
    
  • Reduction: Add

    
     (5 mmol, 189 mg) portion-wise over 15 minutes.
    
    • Observation: Vigorous gas evolution (

      
      ) and formation of a black precipitate (
      
      
      
      ).
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (stain with Ninhydrin for free amine).

  • Quench: Carefully add 1N

    
     until gas evolution ceases and the black precipitate dissolves (pH ~2).
    
  • Workup (Free Amine): Basify to pH 10 with

    
    , extract with DCM (
    
    
    
    ), dry over
    
    
    , and concentrate.
    • Note: If the free amine is volatile or unstable, add

      
       during Step 4 to isolate the Boc-protected diamine.
      

Data Summary:

ParameterValueNotes
Yield 75-85%Lower yields if workup is delayed (cyclization risk).
Selectivity >95%Ester remains intact (confirmed by IR

).
Appearance Pale yellow oilHygroscopic.

Protocol B: Tetrazole Synthesis ([3+2] Cycloaddition)

Objective: Convert the nitrile into a tetrazole ring (pKa ~4.5-5.0), creating a metabolically stable carboxylic acid bioisostere. Method: Zinc(II)-Catalyzed Cycloaddition in Water/Isopropanol.

Rationale

Traditional methods use tributyltin azide (toxic, difficult purification) or ammonium chloride/DMF (high heat, sublimation risk). The Zinc Bromide (


)  method allows the reaction to proceed in aqueous or alcoholic media at lower temperatures, activating the nitrile via Lewis acid coordination [2].
Experimental Procedure

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (1:1) or Water (if soluble)

Step-by-Step:

  • Setup: In a pressure vial or round-bottom flask, combine the morpholine substrate (1 mmol),

    
     (1.5 mmol, 97 mg), and 
    
    
    
    (1 mmol, 225 mg).
  • Solvent: Add Water/IPA mixture (5 mL).

  • Heating: Heat to reflux (

    
    ) for 12–24 hours.
    
    • Safety: Use a blast shield. Ensure the system is not sealed tight unless using a rated pressure vessel (azide risks).

  • Workup:

    • Cool to room temperature.[2]

    • Add 1N

      
       until pH 3–4 (Caution: 
      
      
      
      gas is toxic; perform in fume hood).
    • The tetrazole often precipitates.[2][3] If not, extract with Ethyl Acetate.[2]

    • The zinc coordinates to the tetrazole; the acidic wash breaks this complex.

Workflow Logic (Graphviz Visualization)

TetrazoleFlow Start Start: Substrate + NaN3 + ZnBr2 Activation Lewis Acid Activation (Zn-Nitrile Complex) Start->Activation Mix in H2O/IPA Cyclo [3+2] Cycloaddition (Reflux 12-24h) Activation->Cyclo Heat Acidify Acidic Workup (pH 3) Break Zn-Tetrazole Chelate Cyclo->Acidify Cool & HCl Product Final Product: 5-(morpholin-4-ylmethyl)tetrazole Acidify->Product Extract/Precipitate

Figure 2: Step-by-step workflow for Zinc-mediated tetrazole synthesis.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Loss of Ester (Protocol A) Reaction temperature too high or pH became basic during workup.Keep reaction at

. Ensure rapid quenching. Avoid strong bases during extraction.
No Reaction (Protocol B) Nitrile is deactivated or sterically hindered.Switch catalyst to

/ Dibutyltin Oxide (

) in Toluene (requires organotin waste disposal) [3].
Retro-Strecker Fragmentation High pH exposure (pH > 12).Maintain pH < 10.[2] The

-cyanomethyl group is sensitive to hydroxide-mediated elimination.

References

  • Cobalt-Boride Reduction: Satoh, T., et al. "Cobalt(II) chloride-catalyzed chemoselective sodium borohydride reduction of azides in water." Tetrahedron Letters, 1969. (Adapted for nitriles: see Journal of Organic Chemistry, 1986, 51, 4000).

  • Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B.[4] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66(24), 7945–7950.

  • Organotin Method: Wittenberger, S. J., & Donner, B. G. "Dialkyltin oxide-catalyzed addition of trimethylsilyl azide to nitriles." Journal of Organic Chemistry, 1993, 58(15), 4139–4141.

Disclaimer: All protocols involve hazardous chemicals (Azides, Cobalt salts). Perform a full risk assessment before execution.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-MPC-042 Subject: Yield Optimization & Troubleshooting for N-Cyanomethylation of Morpholine-2-carboxylates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering yield suppression due to two competing factors inherent to the Methyl 4-(cyanomethyl)morpholine-2-carboxylate scaffold:

  • Base-Mediated Ester Hydrolysis: The methyl ester at C2 is labile under aqueous or strong basic conditions.

  • N-Quaternization: The secondary amine of the morpholine core is highly nucleophilic, leading to over-alkylation (formation of bis-cyanomethyl ammonium salts) if stoichiometry is uncontrolled.

This guide provides a self-validating protocol designed to balance these reactivities, moving away from "bucket chemistry" to a precision-controlled workflow.

The "Golden Standard" Protocol

Standardized for 1.0 mmol scale. Scale up linearly.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl morpholine-2-carboxylate (HCl salt) Substrate1.0If using free base, reduce base equiv. by 1.0.
Chloroacetonitrile Electrophile1.05 Do NOT exceed 1.1 equiv. to prevent quaternization.
DIPEA (N,N-Diisopropylethylamine) Base2.5Scavenges HCl; non-nucleophilic to protect ester.
Acetonitrile (ACN) Solvent[0.2 M]Anhydrous is critical to prevent hydrolysis.
NaI (Sodium Iodide) Catalyst0.1Finkelstein condition to accelerate reaction at lower temps.
Step-by-Step Workflow
  • Salt Break (Critical): Suspend Methyl morpholine-2-carboxylate HCl salt in anhydrous ACN. Add DIPEA (2.5 equiv) at 0°C . Stir for 15 min. Why? This liberates the free amine while keeping the temperature low to prevent immediate ester attack.

  • Electrophile Addition: Add Chloroacetonitrile (1.05 equiv) dropwise over 10 minutes at 0°C.

  • Catalysis: Add NaI (0.1 equiv).

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (MeOH/DCM 1:9). Stain with Dragendorff or Iodine (Amine specific).

  • Quench: Do not use aqueous base. Dilute with EtOAc, wash with cold saturated NaHCO3 (pH ~8, brief contact), then Brine.

Troubleshooting Logic (Root Cause Analysis)

Scenario A: Low Yield (<40%) + Carboxylic Acid Formation

Symptom: LCMS shows mass corresponding to the hydrolyzed acid (M-14) or loss of methyl group.

  • Root Cause: Water ingress or base strength too high.

  • Fix:

    • Switch solvent to DMF (slower but drier) or ensure ACN is distilled.

    • Replace inorganic bases (like

      
      ) with DIPEA . Carbonate bases often carry water or generate hydroxide in situ if wet.
      
Scenario B: Low Yield + Polar Impurity (Baseline Spot)

Symptom: Product converts to a highly polar spot that does not move on silica.

  • Root Cause: Quaternization (Over-alkylation).

  • Fix:

    • Strictly control Chloroacetonitrile stoichiometry (1.05 equiv max).

    • Dilution: Run the reaction more dilute (0.1 M) to favor mono-alkylation over intermolecular side reactions.

Scenario C: Incomplete Conversion

Symptom: Starting material remains after 12h.

  • Root Cause: Poor nucleophilicity of the steric hindered amine (C2 substitution).

  • Fix:

    • Finkelstein Boost: Ensure NaI is fresh. The in-situ generation of Iodoacetonitrile (more reactive) is crucial for overcoming the steric bulk of the C2-carboxylate.

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical failure points.

ReactionPathway cluster_conditions Optimization Zone Start Methyl morpholine- 2-carboxylate (HCl) FreeBase Free Amine (Intermediate) Start->FreeBase DIPEA, ACN 0°C (Salt Break) Product Target: Methyl 4-(cyanomethyl) morpholine-2-carboxylate FreeBase->Product ClCH2CN (1.05 eq) NaI (cat), RT Hydrolysis Side Product A: Carboxylic Acid (Hydrolysis) FreeBase->Hydrolysis H2O present or Strong Base Product->Hydrolysis Aq. Workup (High pH) Quat Side Product B: Quaternary Ammonium Salt Product->Quat Excess ClCH2CN (>1.2 eq)

Caption: Reaction pathway highlighting the "Optimization Zone" where stoichiometry and water exclusion prevent diversion to hydrolysis or quaternization.

FAQ: Specific User Scenarios

Q: Can I use


 instead of DIPEA? 
A:  Yes, but with caution. 

is heterogeneous and often requires water or methanol to be effective, both of which endanger the methyl ester. If you must use it, use finely milled anhydrous

in pure Acetone or ACN and expect longer reaction times [1].

Q: The product is water-soluble. How do I purify it? A: This is common for morpholine esters.

  • Avoid Acidic Workup: The amine will protonate and stay in the water layer.

  • Extraction: Use DCM (Dichloromethane) instead of EtOAc for better solubility of the polar ester.

  • Chromatography: If silica fails, use Neutral Alumina or reverse-phase (C18) flash chromatography with a water/acetonitrile gradient (no TFA, use Formic acid 0.1% if necessary, but pH control is vital) [2].

Q: Is the nitrile group stable? A: The cyanomethyl group is generally stable at RT. However, avoid heating above 60°C in the presence of the ester, as this can trigger cyclization or hydrolysis of the nitrile to an amide [3].

References

  • General Morpholine Alkylation: Organic Syntheses, Coll. Vol. 8, p.358 (1993). (Demonstrates base selection for secondary amines). Link

  • Methyl Ester Stability: Greene's Protective Groups in Organic Synthesis. (Detailed data on methyl ester lability to base/nucleophiles). Link

  • Chloroacetonitrile Reactivity: PubChem Compound Summary for Chloroacetonitrile. (Safety and reactivity profile). Link

  • Morpholine-2-carboxylate Synthesis: Sigma-Aldrich Technical Sheet. (Handling of the HCl salt precursor). Link

Technical Support Center: Purification of Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-(cyanomethyl)morpholine-2-carboxylate (CAS 1311318-34-9). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile morpholine derivative. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy.

Overview of Purification Challenges

This compound is a moderately polar molecule containing several key functional groups: a tertiary amine within the morpholine ring, a nitrile group, and a methyl ester. This unique combination presents specific purification challenges:

  • Polarity : The compound's polarity makes it highly soluble in polar organic solvents but can complicate separation from polar impurities using standard chromatographic techniques.

  • Basic Nature : The morpholine nitrogen is basic and can interact strongly with acidic stationary phases like silica gel, often leading to peak tailing during column chromatography.

  • Potential Impurities : Synthesis of this compound can result in a variety of impurities, including unreacted starting materials, hydrolysis of the ester to the corresponding carboxylic acid, or byproducts from the cyanomethylation step.

This guide will provide practical solutions to overcome these and other issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities to anticipate include:

  • Methyl morpholine-2-carboxylate : The unreacted starting material if the cyanomethylation step is incomplete.[1]

  • Bromoacetonitrile or Chloroacetonitrile : Residual alkylating agent.

  • 4-(cyanomethyl)morpholine-2-carboxylic acid : Resulting from the hydrolysis of the methyl ester. This is particularly common if aqueous workups are performed under basic or acidic conditions for extended periods.

  • Over-alkylation products : While less common for this specific structure, side reactions can occur.

  • Base and Salts : Inorganic salts from the reaction workup (e.g., potassium carbonate, sodium bicarbonate) must be thoroughly removed.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy : Provides structural confirmation and can reveal the presence of organic impurities, even at low levels.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Ideal for identifying the mass of the target compound and any impurities. It is highly sensitive for detecting trace-level contaminants.

  • HPLC (High-Performance Liquid Chromatography) : Provides a quantitative measure of purity (e.g., area % at a specific UV wavelength). Developing a robust HPLC method is crucial for quality control.

  • FTIR (Fourier-Transform Infrared Spectroscopy) : Useful for confirming the presence of key functional groups, such as the nitrile (C≡N stretch, ~2250 cm⁻¹) and the ester carbonyl (C=O stretch, ~1740 cm⁻¹).

Q3: My compound appears to be an oil, but the literature describes it as a powder. Why is this?

A3: This is a common issue. The physical form of a compound can be highly dependent on its purity.[2] The presence of residual solvents or minor organic impurities can prevent crystallization, causing the product to remain an oil or a waxy solid. A successful purification, as detailed in the troubleshooting guide below, should yield the compound in its solid form.

Purification Troubleshooting Guide

This section is organized by common purification techniques.

Section 1: Flash Column Chromatography

Flash column chromatography is the most common method for purifying this compound on a laboratory scale. Due to the compound's polarity and basicity, several issues can arise.

Troubleshooting Chromatography Issues

Q: My compound streaks badly or shows significant tailing on a silica gel column. What is happening and how can I fix it?

A: This is a classic sign of strong interaction between the basic morpholine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction slows the elution of the molecule unevenly, causing the peak to tail.

Solutions:

  • Use a Mobile Phase Modifier : Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.

    • Triethylamine (Et₃N) : Add 0.5-2% (v/v) triethylamine to your solvent system. This is highly effective but requires removal under high vacuum.

    • Ammonia : For very polar solvent systems, using a pre-mixed solution like DCM/Methanol/Ammonia can be effective. A common mixture is 90:9:1.

  • Switch to a Different Stationary Phase : If modifiers are not sufficient or are undesirable for downstream applications, consider an alternative stationary phase.

    • Alumina (Neutral or Basic) : Alumina has fewer acidic sites than silica and is an excellent alternative for purifying basic compounds.

    • Amine-Functionalized Silica : This is a type of hydrophilic interaction liquid chromatography (HILIC) phase that works well for polar compounds and minimizes basic interactions.[3]

    • Reversed-Phase (C18) Chromatography : If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography using solvents like acetonitrile and water can be a powerful alternative.

Q: I'm struggling to find a solvent system that gives good separation between my product and a polar impurity on TLC. What should I try?

A: Finding the right solvent system is key. The goal is to have your desired compound with an Rf value between 0.3 and 0.7 for optimal column separation.[4]

Troubleshooting Workflow for Solvent Selection:

  • Start with a Standard System : A common starting point for a compound of this polarity is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.

  • Systematically Increase Polarity : If your compound remains at the baseline (Rf=0), gradually increase the proportion of the more polar solvent (e.g., move from 10% MeOH in DCM to 15%, then 20%).

  • Try Different Solvent Combinations : If a binary system doesn't provide adequate separation (ΔRf is too small), try ternary mixtures or different solvent classes. Aprotic dipolar solvents can sometimes improve separation of polar compounds.[5][6]

Recommended Solvent Systems (Silica Gel)
System ComponentsRatio (v/v)Target Application
Dichloromethane / Methanol98:2 to 90:10Good starting point for general purification.
Ethyl Acetate / Hexanes50:50 to 100% EtOAcFor separating from less polar impurities.
DCM / Methanol / Et₃N95:5:0.5To mitigate peak tailing of the basic product.
Ethyl Acetate / Methanol98:2 to 95:5An alternative polar system without chlorinated solvents.
Flash Chromatography Protocol
  • Dry Load the Crude Material : Pre-adsorb your crude product onto a small amount of silica gel. This is superior to liquid loading for this compound as it often leads to sharper bands and better separation. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone), add silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder.

  • Pack the Column : Wet pack your column with your chosen eluent system.

  • Load the Sample : Carefully add your dry-loaded sample to the top of the packed column.

  • Elute : Run the column, collecting fractions. Monitor the elution using TLC.

  • Combine and Evaporate : Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude Product dissolve Dissolve in DCM/MeOH crude->dissolve add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate to Dry Powder add_silica->evaporate load Dry Load Sample evaporate->load pack Pack Column pack->load elute Elute with Gradient load->elute monitor Monitor Fractions (TLC) elute->monitor combine Combine Pure Fractions monitor->combine evap_final Evaporate Solvent combine->evap_final analyze Analyze Purity (NMR, LCMS) evap_final->analyze product Pure Product analyze->product caption Workflow for Flash Chromatography

Section 2: Crystallization / Recrystallization

If your product is obtained with >90-95% purity from chromatography but remains an oil, or if you are working on a larger scale, crystallization is an excellent final purification step.

Q: My compound won't crystallize from any solvent I try. What am I doing wrong?

A: Successful crystallization depends on finding a solvent (or solvent system) in which your compound is soluble at high temperatures but poorly soluble at low temperatures.

Solutions & Strategy:

  • Systematic Solvent Screening : Test a range of solvents with varying polarities. Place a small amount of your purified oil in several vials and add a few drops of different solvents.

  • Use a Co-Solvent System : Often, a single solvent is not ideal. A good technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., DCM or Ethyl Acetate) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., Hexanes or Diethyl Ether) until the solution becomes cloudy. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.

  • Induce Crystallization : If a supersaturated solution does not crystallize on its own, try:

    • Scratching : Scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[7]

    • Seeding : Add a tiny crystal of a previously obtained pure sample.

    • Cooling : Cool the solution slowly. Start at room temperature, then move to a 4°C refrigerator, and finally to a -20°C freezer if necessary. Rapid cooling often leads to oils or very small crystals.

Recommended Solvents for Crystallization Screening
Solvent ClassExamplesNotes
EthersDiethyl Ether, Methyl tert-butyl ether (MTBE)Good as anti-solvents.
AlkanesHexanes, HeptaneExcellent as anti-solvents.
EstersEthyl Acetate, Isopropyl AcetateGood "good" solvents; often used in combination with alkanes.
AlcoholsIsopropanol, EthanolThe compound may have high solubility; best used for crude crystallizations.
Section 3: Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification problems systematically.

// Problems prob1 [label="Problem: Low Yield", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prob2 [label="Problem: Low Purity", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prob3 [label="Problem: Product is an Oil", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prob1; start -> prob2; start -> prob3;

// Low Yield Branches cause1a [label="Compound stuck on column?"]; cause1b [label="Compound lost in workup/transfers?"]; sol1a [label="Solution: Add modifier (Et3N) to eluent\nOR switch to Alumina.", fillcolor="#FBBC05", fontcolor="#202124"]; sol1b [label="Solution: Optimize extraction pH.\nEnsure all aqueous layers are back-extracted.", fillcolor="#FBBC05", fontcolor="#202124"];

prob1 -> cause1a -> sol1a; prob1 -> cause1b -> sol1b;

// Low Purity Branches cause2a [label="Poor separation on column?"]; cause2b [label="Impurity co-elutes?"]; sol2a [label="Solution: Use a shallower solvent gradient.\nTry a different solvent system (e.g., EtOAc/Hex vs DCM/MeOH).", fillcolor="#FBBC05", fontcolor="#202124"]; sol2b [label="Solution: Change stationary phase (Silica -> Alumina or C18).\nConsider recrystallization.", fillcolor="#FBBC05", fontcolor="#202124"];

prob2 -> cause2a -> sol2a; prob2 -> cause2b -> sol2b;

// Oily Product Branches cause3a [label="Residual solvent present?"]; cause3b [label="Minor impurities inhibiting crystallization?"]; sol3a [label="Solution: Dry under high vacuum for extended period.\nCo-evaporate with toluene.", fillcolor="#FBBC05", fontcolor="#202124"]; sol3b [label="Solution: Re-purify via chromatography.\nAttempt crystallization from a co-solvent system (e.g., MTBE/Hexanes).", fillcolor="#FBBC05", fontcolor="#202124"];

prob3 -> cause3a -> sol3a; prob3 -> cause3b -> sol3b;

caption [label="Troubleshooting Decision Tree", shape=plaintext, fontcolor="#202124"]; } DOT;

References
  • Some Derivatives of Morpholine. Journal of the American Chemical Society.
  • Column chromatography - Columbia University.
  • Separation of polar compound classes in liquid fossil fuels by liquid chromatography with aprotic dipolar solvents. Analytical Chemistry. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules. ResearchGate. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Method for preparing morpholine derivative. Google Patents.
  • Methyl morpholine-2-carboxylate. PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of "Methyl 4-(cyanomethyl)morpholine-2-carboxylate." This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and experimental challenges. Our goal is to equip you with the knowledge to optimize your synthetic route, maximize yield, and ensure the purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a two-step sequence. The first step involves the formation of the morpholine core, yielding methyl morpholine-2-carboxylate. This intermediate is then subjected to N-alkylation with a cyanomethylating agent, such as bromoacetonitrile or chloroacetonitrile, in the presence of a base to afford the final product. While conceptually straightforward, this pathway is susceptible to several side reactions that can complicate the synthesis and purification process.

Synthesis_Workflow Start Starting Materials (e.g., Diethanolamine derivative, Methyl Acrylate) Step1 Step 1: Morpholine Ring Formation (Cyclization) Start->Step1 Intermediate Intermediate: Methyl morpholine-2-carboxylate Step1->Intermediate Step2 Step 2: N-Alkylation (with Haloacetonitrile) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Product and Presence of a Highly Polar Impurity

Question: My reaction mixture shows a significant amount of a water-soluble, highly polar byproduct that is difficult to separate from the desired product. What could this be, and how can I prevent its formation?

Answer:

This is a classic case of over-alkylation , leading to the formation of a quaternary ammonium salt. The nitrogen atom of your target molecule, this compound, can be further alkylated by the haloacetonitrile to form a quaternary salt. This side reaction is common in the N-alkylation of amines.

Causality:

  • The product of the primary N-alkylation, a tertiary amine, can still be nucleophilic enough to react with the alkylating agent, especially if the reaction is run for an extended period or at elevated temperatures.

  • Using an excess of the alkylating agent significantly increases the likelihood of this side reaction.

Troubleshooting and Prevention:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (no more than 1.1 equivalents) of the haloacetonitrile.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture containing the methyl morpholine-2-carboxylate and the base. This helps to maintain a low concentration of the alkylating agent at any given time, favoring the primary alkylation.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many N-alkylations, room temperature or slightly below is sufficient.

  • Choice of Base: A non-nucleophilic, sterically hindered base can sometimes help to minimize over-alkylation by deprotonating the secondary amine without competing in the alkylation reaction.

Experimental Protocol: Minimizing Over-alkylation

  • Dissolve methyl morpholine-2-carboxylate (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in an appropriate solvent (e.g., acetonitrile or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add bromoacetonitrile (1.05 eq.) dropwise over 30-60 minutes using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and proceed with the workup.

Issue 2: Presence of Carboxylic Acid and/or Amide Impurities

Question: My final product is contaminated with a carboxylic acid and another impurity that appears to be an amide. What is the source of these impurities?

Answer:

These impurities are likely the result of hydrolysis of the ester and/or nitrile functional groups. Both functional groups are susceptible to cleavage under acidic or basic conditions, which may be present during the reaction or workup.

Causality:

  • Ester Hydrolysis: The methyl ester of the carboxylate group can be hydrolyzed to the corresponding carboxylic acid if exposed to strong acidic or basic conditions, particularly in the presence of water.

  • Nitrile Hydrolysis: The cyanomethyl group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under prolonged exposure to acidic or basic conditions.

Troubleshooting and Prevention:

  • pH Control: Maintain the pH of the reaction and workup steps as close to neutral as possible. If a basic workup is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and minimize the contact time.

  • Anhydrous Conditions: Ensure that your solvent and reagents are dry, as water is required for hydrolysis.

  • Temperature Control: Hydrolysis reactions are typically accelerated by heat. Conduct your reaction and workup at lower temperatures.

  • Purification Strategy: If minor hydrolysis has occurred, the resulting carboxylic acid can often be removed by a mild basic wash during the workup. The amide impurity may require chromatographic separation.

Issue 3: Formation of an Unidentified, Volatile Impurity

Question: I observe a volatile byproduct in my reaction, which I suspect is impacting my yield. What could this be?

Answer:

A likely culprit is the formation of acrylonitrile via an elimination reaction of the bromoacetonitrile. Under basic conditions, bromoacetonitrile can undergo dehydrobromination.

Causality:

  • The protons on the carbon adjacent to the nitrile group are acidic and can be abstracted by a base.

  • The resulting carbanion can then eliminate a bromide ion to form acrylonitrile. This is an E1cB-like elimination pathway.

Troubleshooting and Prevention:

  • Base Selection: Use a weaker, non-nucleophilic base if possible. Strong, sterically hindered bases are less likely to promote this elimination reaction.

  • Temperature Control: As with many side reactions, lower temperatures will disfavor the elimination pathway.

  • Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the time the alkylating agent is exposed to basic conditions.

Elimination_Side_Reaction Bromoacetonitrile Bromoacetonitrile Intermediate Carbanion Intermediate Bromoacetonitrile->Intermediate + Base Base Base Base->Intermediate Acrylonitrile Acrylonitrile (Volatile Impurity) Intermediate->Acrylonitrile - Bromide Bromide Bromide Ion Intermediate->Bromide

Caption: Elimination side reaction of bromoacetonitrile.

Issue 4: Presence of High Molecular Weight Species

Question: My crude product contains some high molecular weight impurities that are difficult to characterize and remove. What could be their origin?

Answer:

The formation of high molecular weight species could be due to dimerization or polymerization of your starting materials or product.

Causality:

  • Dimerization of Methyl Morpholine-2-carboxylate: Under certain conditions, two molecules of the morpholine intermediate could react with each other, for example, through intermolecular amidation if the ester is activated.

  • Polymerization of Acrylonitrile: If acrylonitrile is formed via elimination (see Issue 3), it can readily polymerize under basic conditions.

  • Reaction of Product with Starting Material: The product, still possessing a nucleophilic nitrogen, could potentially react with another molecule of bromoacetonitrile, initiating a polymerization-like process.

Troubleshooting and Prevention:

  • Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions like dimerization and polymerization.

  • Controlled Stoichiometry and Addition: As mentioned previously, careful control of reactant ratios and slow addition of the alkylating agent are crucial.

  • Purification of Intermediate: Ensure the purity of your methyl morpholine-2-carboxylate intermediate before proceeding to the N-alkylation step. Impurities from the first step could initiate side reactions.

Quantitative Data Summary

IssueCommon CauseKey Parameters to ControlRecommended Action
Over-alkylation Excess alkylating agent, high temperatureStoichiometry, temperature, rate of additionUse ≤ 1.1 eq. of alkylating agent, add dropwise at 0°C
Hydrolysis Presence of water, strong acid/basepH, moisture, temperatureUse anhydrous conditions, maintain neutral pH, low temp.
Elimination Strong base, high temperatureBase strength, temperatureUse a weaker base, run at lower temperatures
Dimerization High concentration, impuritiesConcentration, purity of starting materialsRun at higher dilution, purify intermediate

References

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-133.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 11.8: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430.
  • Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Chemistry Stack Exchange. (2014, December 27). Elimination of bromide and acetate under reducing conditions. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Jain, A., & Sahu, S. K. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from [Link]

  • Mabkhot, Y. N., Al-Showiman, S. S., Khattak, M. T. F., Al-Harbi, S. A., & Barakat, A. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6005.
  • Mabkhot, Y. N., Al-Showiman, S. S., Khattak, M. T. F., Al-Harbi, S. A., & Barakat, A. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Omega, 9(8), 9405-9413.
  • Mabkhot, Y. N., Al-Showiman, S. S., Khattak, M. T. F., Al-Harbi, S. A., & Barakat, A. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
  • Mabkhot, Y. N., Al-Showiman, S. S., Khattak, M. T. F., Al-Harbi, S. A., & Barakat, A. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9068-9072.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60984, Methyl bromoacetate. Retrieved from [Link]

  • National Technical Information Service. (2009, October 15). Critical review of hydrolysis of organic compounds in water under environmental conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (1967). Conformation and reactivity. Part VII.

Technical Support Center: Methyl 4-(cyanomethyl)morpholine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-SYN-MMC-042 | Version: 2.1 | Last Updated: 2025-06-15 Role: Senior Application Scientist

Introduction

Welcome to the technical support hub for the synthesis and optimization of Methyl 4-(cyanomethyl)morpholine-2-carboxylate (CAS: 1311318-34-9). This intermediate is a critical building block for MDM2 inhibitors and other bioactive morpholine scaffolds.

This guide addresses the specific challenges of


-cyanomethylation  on a morpholine ring bearing a C2-ester. The presence of the ester group introduces stereoelectronic effects and hydrolytic instability that distinguish this reaction from standard secondary amine alkylations.

Module 1: The "Gold Standard" Protocol

Use this workflow as your baseline. Deviations should be made only after reviewing the Optimization section.

Reaction Scheme

The most robust route utilizes nucleophilic substitution (


)  of methyl morpholine-2-carboxylate with chloroacetonitrile (or bromoacetonitrile) under anhydrous basic conditions.

ReactionWorkflow SM Methyl morpholine-2-carboxylate (Free base or HCl salt) Process Reaction: Solvent: MeCN (Anhydrous) Temp: 0°C -> RT Time: 4-16 h SM->Process Reagents Reagents: Chloroacetonitrile (1.1 eq) K2CO3 (2.5 eq) KI (0.1 eq, cat.) Reagents->Process Workup Workup: Filter solids Concentrate Flash Column (EtOAc/Hex) Process->Workup Product Methyl 4-(cyanomethyl) morpholine-2-carboxylate Workup->Product

Figure 1: Standard synthetic workflow for N-cyanomethylation via alkylation.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with Methyl morpholine-2-carboxylate (1.0 equiv).

    • Note: If using the HCl salt, increase base (DIPEA or

      
      ) by 1.0 equiv to liberate the amine.
      
  • Solvation: Dissolve in anhydrous Acetonitrile (MeCN) [0.1 M concentration]. Add

    
      (2.0–3.0 equiv) and Potassium Iodide (KI)  (10 mol%).
    
    • Why KI? It facilitates the Finkelstein reaction in situ, converting the chloro-species to the more reactive iodo-species, significantly accelerating the rate for sterically hindered amines [1].

  • Addition: Cool to 0°C . Add Chloroacetonitrile (1.1 equiv) dropwise.

    • Safety: Chloroacetonitrile is a potent lachrymator and toxic. Handle in a fume hood.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 6–16 hours. Monitor by TLC (stain with Dragendorff’s reagent or

    
    ).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

    • Critical: Avoid aqueous acidic washes, which can hydrolyze the nitrile or ester.

Module 2: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see starting material remaining. Why?

Diagnosis: The secondary amine at position 4 is less nucleophilic than a standard morpholine due to the inductive electron-withdrawing effect of the ester at position 2. Corrective Actions:

  • Switch Solvent: Change from MeCN to DMF (Dimethylformamide). The higher dielectric constant of DMF stabilizes the transition state and improves the solubility of inorganic bases.

  • Catalysis: Ensure you are using KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide) . The Cl-to-I exchange is crucial for complete conversion on deactivated amines.

  • Stoichiometry: Increase Chloroacetonitrile to 1.2–1.5 equiv , but be wary of bis-alkylation (quaternization).

Q2: I am observing a "carboxylic acid" byproduct (Mass M-14). What happened?

Diagnosis: You have hydrolyzed the methyl ester.[1] Root Causes:

  • Wet Solvents: The presence of water + base (

    
    ) creates hydroxide ions, which rapidly attack the methyl ester.
    
  • Aqueous Workup: Prolonged exposure to basic aqueous layers during extraction. Fix:

  • Use anhydrous solvents (keep over molecular sieves).

  • Switch to an organic base like DIPEA (Diisopropylethylamine) in THF or DCM, which generates no hydroxide ions even if trace moisture is present.

Q3: The product is racemizing (loss of optical activity).

Diagnosis: The C2 proton (alpha to the ester) is acidic. Strong bases or heat can cause deprotonation-reprotonation, leading to racemization. Optimization:

  • Lower Temperature: Keep the reaction at 0°C to RT. Never reflux.

  • Milder Base: Use

    
      or DIPEA  instead of 
    
    
    
    or
    
    
    .
  • Time: Stop the reaction immediately upon consumption of starting material.

Module 3: Optimization Logic Tree

Use this decision matrix to select the right conditions for your specific constraints.

OptimizationTree Start Start Optimization CheckSM Is SM (Starting Material) HCl Salt? Start->CheckSM YesSalt Yes CheckSM->YesSalt CheckSol Solubility Issue? CheckSM->CheckSol No ActionSalt Add +1.0 eq Base (DIPEA preferred) YesSalt->ActionSalt ActionSalt->CheckSol YesSol Poor Solubility CheckSol->YesSol CheckHyd Ester Hydrolysis Observed? CheckSol->CheckHyd Soluble ActionDMF Switch to DMF Temp: RT YesSol->ActionDMF ActionDMF->CheckHyd YesHyd Yes CheckHyd->YesHyd CheckYield Low Conversion? CheckHyd->CheckYield Stable ActionHyd Use DIPEA (Base) in DCM (Solvent) NO Aqueous Workup YesHyd->ActionHyd ActionHyd->CheckYield YesYield Yes CheckYield->YesYield ActionYield Add 0.2 eq NaI or KI Increase Temp to 40°C YesYield->ActionYield

Figure 2: Troubleshooting logic for reaction parameter adjustment.

Module 4: Comparative Data & Reagents

Base & Solvent Selection Guide
Condition SetBaseSolventProsCons
Standard

MeCNEasy workup (filtration), cheap.Slow reaction if SM is bulky.
High Solubility DIPEADMFHomogeneous, faster rate.DMF is hard to remove; aqueous wash required (hydrolysis risk).
Mild/Sensitive

THFPrevents racemization/hydrolysis.Very slow; requires KI catalysis.
Green

AcetoneLow toxicity solvent.Volatile; requires reflux (risk to ester).
Safety Note: Handling Haloacetonitriles
  • Toxicity: Chloroacetonitrile is a precursor to cyanide in vivo and a severe irritant.

  • Quenching: Excess alkylating agent should be quenched with aqueous ammonia or sodium thiosulfate before disposal to destroy the electrophile [2].

References

  • Finkelstein Reaction in Amine Alkylation

    • Mechanism:[2][3][4][5][6][7][8] The in-situ conversion of alkyl chlorides to alkyl iodides increases electrophilicity by ~100x.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley.
  • Safety & Handling of Chloroacetonitrile

    • Source: Organic Syntheses, Coll.[9] Vol. 30, p.22 (1950).[9] "Chloroacetonitrile".[2][9][10][11][12]

    • URL:[Link]

  • General N-Cyanomethylation Protocols

    • Source: Takashima, T., et al. "Ag-Catalyzed Cyanomethylation of Amines."[4] Org.[4][6][9] Lett. 2023, 25, 6052-6056.[4] (Provides context for alternative oxidative routes if alkylation fails).

    • URL:[Link]

  • Compound Data (this compound): Source: Sigma-Aldrich Product Entry (CAS 1311318-34-9).

Sources

Analytical method development for "Methyl 4-(cyanomethyl)morpholine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Ticket ID: #DEV-MCMC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for This compound . This guide addresses the unique analytical challenges posed by this molecule. Unlike standard aromatic drugs, this compound presents a "perfect storm" for analysts: high polarity, weak UV absorption, and potential hydrolytic instability.[1]

Analyst's Quick Card:

  • Core Challenge: "The Invisible Eluter" . The lack of a conjugated

    
    -system means UV detection is unreliable.
    
  • pKa Insight: While morpholine is basic (pKa ~8.3), the N-cyanomethyl group is electron-withdrawing. Expect a significantly lower pKa (est. 4.5–5.5), making it a weak base.[1]

  • Stability Risk: The methyl ester at C2 is susceptible to hydrolysis at extremes of pH (pH < 2 or pH > 8).

Module 1: Detection Strategies (The "Ghost Peak" Problem)

User Question: I am injecting 1 mg/mL but seeing no peaks at 254 nm. Is my column clogged?

Technical Diagnosis: Your column is likely fine. This molecule is effectively "invisible" at 254 nm.[1] It lacks the conjugated double bonds required for strong UV absorption. The nitrile (


) and ester (

) groups only absorb in the low UV range (200–210 nm), where solvent cut-off noise is high.

Recommended Solution: You must switch detection modes.[1] We recommend Charged Aerosol Detection (CAD) or LC-MS over UV.

Comparative Detection Data
Detection ModeSuitabilityLimit of Quantitation (LOQ)Technical Notes
UV (254 nm) ❌ UnsuitableN/ANo chromophore.
UV (205-210 nm) ⚠️ Poor~50 µg/mLHigh baseline noise; sensitive to mobile phase quality.
LC-MS (ESI+) ✅ Excellent< 10 ng/mLMethod of Choice. Use [M+H]+ = 185.1 Da.
CAD / ELSD ✅ Good~1–5 µg/mLUniversal detection; ideal for purity assays without standards.
RI (Refractive Index) ⚠️ Limited~100 µg/mLIsocratic only; temperature sensitive.
Module 2: Chromatographic Separation (Retaining the Polar)

User Question: The compound elutes at the void volume (t0) on my C18 column. How do I increase retention?

Technical Diagnosis: The combination of the morpholine ring, ester, and nitrile makes this a highly polar molecule (Low LogP).[1] On a standard C18 column, it partitions poorly into the stationary phase, especially if the nitrogen is protonated (pH < 5).[1]

Protocol: The "Aq-C18" Approach (Reverse Phase)

  • Column: C18 column compatible with 100% aqueous conditions (e.g., T3, Aq, or Polar-RP).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffers the amine, MS compatible).[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0–2 min: Hold at 2% B (Critical for trapping the polar analyte).

    • 2–10 min: Ramp to 30% B.

    • Note: Do not ramp to 100% B immediately; this compound elutes early.

Protocol: The HILIC Alternative (Orthogonal Separation) If RP fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar morpholines.

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 90% Acetonitrile / 10% Buffer (10mM Ammonium Acetate, pH 5.0).[1]

  • Mechanism: The polar analyte partitions into the water layer on the silica surface.

Module 3: Stability & Sample Preparation

User Question: I see a small satellite peak that grows over time in the autosampler. Is it an impurity?

Technical Diagnosis: This is likely hydrolysis . The methyl ester is labile. In basic diluents or unbuffered water, it can hydrolyze to the carboxylic acid form.[1]

Stability Logic Tree:

  • Avoid Methanol: In the presence of trace acids/bases, transesterification can occur (Methyl ester

    
     Methyl ester exchange is invisible, but if Ethanol is present, Ethyl ester forms).[1]
    
  • pH Control: Maintain sample diluent pH between 4.0 and 6.0.

  • Temperature: Keep autosampler at 4°C.

Visualizing the Degradation Pathway:

DegradationPathway cluster_conditions Critical Stability Factors Parent Parent Molecule (Methyl Ester) Acid Degradant A (Carboxylic Acid) Parent->Acid Hydrolysis (pH > 8 or pH < 2) + H2O, - MeOH Amide Degradant B (Amide - Rare) Parent->Amide Nitrile Hydrolysis (Strong Acid/Base) Factor1 Diluent pH: Keep 4-6 Factor2 Temp: 4°C

Caption: Figure 1. Primary degradation pathways.[1] The methyl ester hydrolysis (red arrow) is the dominant instability risk in aqueous mobile phases.

Troubleshooting FAQs (Interactive Guide)

Q1: Peak Tailing is severe (Asymmetry > 1.5). Why?

  • Cause: Residual silanol interactions. Even though the N-cyanomethyl group lowers basicity, the nitrogen lone pair can still interact with acidic silanols on the silica backbone.

  • Fix:

    • Add ionic strength : Increase buffer concentration to 20-25 mM.[1]

    • Temperature : Run the column at 40°C to improve mass transfer kinetics.

    • Column Choice : Switch to a "Hybrid Particle" column (e.g., BEH or equivalent) which has fewer free silanols.[1]

Q2: Can I use Trifluoroacetic Acid (TFA)?

  • Advice: Use with caution. While 0.1% TFA improves peak shape by pairing with the amine, it suppresses MS signal significantly.[1] If using UV/CAD, TFA is acceptable.[1] If using MS, switch to Formic Acid or Difluoroacetic Acid (DFA) .[1]

Q3: How do I validate specificity without a standard for the acid degradant?

  • Protocol: Perform a Forced Degradation Study .

    • Take 1 mL of sample.[1]

    • Add 100 µL of 0.1 N NaOH.

    • Wait 1 hour.

    • Neutralize with HCl.[1]

    • Inject.[1] The new peak that appears (likely eluting earlier in RP) is your acid degradant.

Method Development Workflow

Follow this logic flow to select the correct starting conditions for your specific equipment.

MethodDevFlow Start Start: Method Development This compound CheckDetector 1. Select Detector Start->CheckDetector IsMS Is LC-MS available? CheckDetector->IsMS UseMS Use ESI+ (m/z 185.1) Mobile Phase: Formic Acid/Ammonium Formate IsMS->UseMS Yes CheckUV Is CAD available? IsMS->CheckUV No SelectColumn 2. Select Column Mode UseMS->SelectColumn UseCAD Use CAD (Nebulizer 35°C) Mobile Phase: Volatile Buffer CheckUV->UseCAD Yes UseLowUV Use UV 205 nm (Warning: Low Sensitivity) Use Phosphate Buffer (High Transparency) CheckUV->UseLowUV No UseCAD->SelectColumn UseLowUV->SelectColumn PolarityCheck Retention on C18? SelectColumn->PolarityCheck RP_Aq Use C18-Aq / Polar RP 100% Aqueous Start PolarityCheck->RP_Aq Try First HILIC Switch to HILIC (Bare Silica/Amide) 90% ACN Start RP_Aq->HILIC If k' < 1.0

Caption: Figure 2. Decision matrix for detector and column selection based on instrument availability and analyte polarity.

References
  • Dolan, J. W., & Snyder, L. R. (2012).[1] Troubleshooting LC Systems: A Comprehensive Approach to Troubleshooting LC Equipment and Separations. Humana Press.[1] (Foundational text on HPLC troubleshooting and peak shape issues).

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds. (Authoritative source on CAD detection for weak UV absorbers).

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[1] (Definitive guide on analyzing polar amines like morpholine derivatives).

  • PubChem. (2025).[3][4][5] Morpholine: Compound Summary. National Library of Medicine. (Source for base structure pKa and physical properties).

  • Sielc Technologies. (2024). Separation of Morpholine Derivatives on Mixed-Mode Columns. (Specific application data for morpholine separation challenges).

Sources

"Methyl 4-(cyanomethyl)morpholine-2-carboxylate" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(cyanomethyl)morpholine-2-carboxylate (MCMC) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs). Its synthesis typically involves the N-alkylation of methyl morpholine-2-carboxylate with a cyanomethyl electrophile (e.g., chloroacetonitrile or bromoacetonitrile).

Users frequently encounter difficulty achieving high purity due to three specific challenges:

  • Competitive Hydrolysis: The lability of the methyl ester under alkylation conditions.

  • Over-Alkylation: Formation of quaternary ammonium salts.

  • Starting Material Persistence: Difficulty separating the secondary amine precursor from the tertiary amine product.

This guide provides a definitive technical workflow for identifying these impurities and removing them to achieve >98% purity.

Module 1: Diagnostic Profiling (Identification)

Before attempting purification, you must accurately identify which byproducts are present. Use this "Fingerprint Table" to interpret your LC-MS and NMR data.

Table 1: MCMC Impurity Fingerprint
Compound IdentityStructure DescriptionLC-MS (

, ESI+)

H NMR Signature (CDCl

)
Relative Polarity (TLC)
Target Product (MCMC) N-Cyanomethyl, Methyl Ester185.1 [M+H]

3.75 (s, 3H, -OCH

),

3.55 (s, 2H, N-CH

-CN)
Mid-range
Impurity A (Precursor) Methyl morpholine-2-carboxylate146.1 [M+H]

3.73 (s, 3H), Broad singlet at

2.0-2.5 (NH)
Lower

(Streaks)
Impurity B (Acid) 4-(cyanomethyl)morpholine-2-carboxylic acid171.1 [M+H] Loss of methoxy singlet (

3.75). Broad OH peak >10 ppm.
Baseline (Stuck)
Impurity C (Quat Salt) 4,4-bis(cyanomethyl)morpholinium salt224.1 [M+] Downfield shift of ring protons. Two sets of CH

CN signals.
Baseline (Stuck)

Expert Insight: If you observe a mass of 171.1 , your reaction pH was likely too high (>10), causing ester hydrolysis. If you see 224.1 , you used a large excess of chloroacetonitrile or added it too quickly.

Module 2: Root Cause Analysis & Mechanism

To prevent impurities, one must understand their formation. The following pathway analysis illustrates the competitive landscape of the reaction.

Figure 1: Reaction Pathways and Impurity Generation

MCMC_Synthesis SM Starting Material (Methyl morpholine-2-carboxylate) Reagent Chloroacetonitrile (+ Base) Product Target Product (MCMC) SM->Product Primary Pathway (S_N2 Alkylation) Imp_Acid Impurity B (Hydrolyzed Acid) SM->Imp_Acid Hydrolysis (Side Reaction) Product->Imp_Acid Base Hydrolysis (pH > 10 or Aqueous Workup) Imp_Quat Impurity C (Quaternary Salt) Product->Imp_Quat Over-Alkylation (Excess Reagent)

Caption: The primary alkylation pathway competes with ester hydrolysis (red) and over-alkylation (red). Control of stoichiometry and pH is critical.

Module 3: Remediation Protocols (Removal)

Scenario A: Removing Unreacted Starting Material (Impurity A)

Issue: The reaction stalled, leaving 10-15% secondary amine. Why it happens: The cyano group on the product reduces the basicity of the nitrogen, but the starting material is a secondary amine capable of hydrogen bonding, making separation on silica difficult without modifiers.

Protocol: Scavenger Resin Cleanup (Recommended)

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g).

  • Add Polystyrene-bound Isocyanate (2.0 equivalents relative to remaining starting material).

  • Stir gently at room temperature for 4 hours.

    • Mechanism:[1][2][3][4] The isocyanate reacts selectively with the secondary amine (Starting Material) to form an insoluble urea. The tertiary amine product (MCMC) cannot react.

  • Filter the resin.

  • Concentrate the filtrate to obtain pure MCMC.

Scenario B: Removing Hydrolyzed Acid (Impurity B)

Issue: The methyl ester hydrolyzed to the carboxylic acid (Zwitterion formation). Why it happens: Use of strong bases (NaOH, LiOH) or prolonged exposure to aqueous base during workup.

Protocol: Mild Basic Wash (The "Goldilocks" pH)

  • Dissolve crude in Ethyl Acetate (EtOAc) . Avoid DCM as it solubilizes polar impurities better.

  • Wash with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Critical Step: Do not use NaOH.

      
       (pH ~8.5) is basic enough to deprotonate the carboxylic acid impurity (moving it to the aqueous layer) but mild enough to preserve the methyl ester of the product.
      
  • Back-extract the aqueous layer once with EtOAc to recover any entrained product.

  • Dry organic layer over

    
     and concentrate.
    
Scenario C: Removing Quaternary Salts (Impurity C)

Issue: Over-alkylation led to a charged species.

Protocol: Silica Plug Filtration

  • Quaternary salts are highly polar and ionic. They will not move on silica gel with standard non-polar solvents.

  • Prepare a silica pad.

  • Elute product with Hexanes:EtOAc (1:1) .

  • The product elutes; the quaternary salt remains stuck at the baseline.

  • Note: Do not use Methanol in the mobile phase, or you will elute the salt.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the best immediate course of action for your specific batch.

Figure 2: Purification Logic Flow

Purification_Tree Start Analyze Crude Purity (LC-MS / TLC) Q1 Is Starting Material present? Start->Q1 Q2 Is Hydrolysis (Acid) present? Q1->Q2 No Action_Resin Use Isocyanate Scavenger Resin OR Acetic Anhydride quench Q1->Action_Resin Yes (>5%) Action_Wash Wash with sat. NaHCO3 (Extract Acid to Aqueous) Q2->Action_Wash Yes Action_Column Flash Chromatography (Hex/EtOAc 7:3) Q2->Action_Column No (Clean Profile) Action_Resin->Q2 Action_Wash->Action_Column

Caption: Step-by-step decision matrix for selecting the appropriate purification technique based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I distill MCMC to purify it? A: We advise against distillation. The cyanomethyl group is thermally sensitive, and the morpholine ring can undergo retro-synthesis or degradation at high temperatures required for this boiling point (>200°C est). Crystallization (as an oxalate salt) or Chromatography is preferred.

Q: My product is turning pink/brown on the bench. Why? A: Morpholine derivatives are prone to N-oxide formation or oxidation if traces of transition metals (from the synthesis of the starting material) are present. Store the compound under Nitrogen at -20°C. If discoloration occurs, pass through a short plug of activated charcoal/silica.

Q: Why is the yield low even though the starting material is gone? A: Check the aqueous layer of your workup. MCMC is moderately polar. If you used a large volume of acidic water or pure water, the product might have partitioned into the aqueous phase. Always salt out the aqueous layer (NaCl saturation) and re-extract with EtOAc.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Cyanomethylation of Amines: Methodologies and Mechanisms. Retrieved from [Link]

  • Takashima, T., et al. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane.[2] Organic Letters, 25, 6052-6056.[2] Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Morpholine Derivatives: Deconstructing "Methyl 4-(cyanomethyl)morpholine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold - A Privileged Player in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical structures consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The morpholine ring, a six-membered saturated heterocycle containing both a secondary amine and an ether functional group, is a quintessential example of such a scaffold.[1][2] Its prevalence in approved and experimental drugs stems from a unique combination of advantageous physicochemical, metabolic, and biological properties.[1][3]

The morpholine moiety is often incorporated into lead compounds to enhance their pharmacological profile. The presence of the oxygen atom can improve aqueous solubility and provides a hydrogen bond acceptor, while the nitrogen atom offers a convenient handle for synthetic modification and can act as a basic center.[4][5] These features contribute to improved pharmacokinetics, such as enhanced oral bioavailability and metabolic stability.[1][6] Consequently, morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[7][8]

This guide provides a comparative analysis of a specific, less-explored derivative, Methyl 4-(cyanomethyl)morpholine-2-carboxylate , and other notable morpholine-based compounds. Due to the limited publicly available experimental data on this specific molecule, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to deconstruct its features and predict its potential therapeutic relevance.

Deconstructing this compound: A Structural and Functional Analysis

To understand the potential of this compound, we must dissect its constituent parts: the morpholine core, the C-2 methyl carboxylate group, and the N-4 cyanomethyl group.

1. The Morpholine Core: As the foundational scaffold, the morpholine ring imparts a favorable pharmacokinetic profile. Its flexible chair-like conformation allows it to adapt to various binding pockets, while the embedded ether and amine functionalities provide opportunities for key interactions with biological targets.[5][9]

2. The C-2 Methyl Carboxylate Group: The presence of a methyl ester at the C-2 position introduces several key features:

  • Chirality: The C-2 position is a stereocenter, meaning the compound can exist as different enantiomers. This is a critical consideration in drug design, as different stereoisomers can have vastly different biological activities and toxicities.

  • Hydrogen Bonding: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, potentially contributing to target binding.

  • Metabolic Handle: Ester groups are susceptible to hydrolysis by esterases in the body, which could lead to the formation of the corresponding carboxylic acid. This could be a deliberate design feature for a prodrug strategy, where the more polar carboxylic acid is the active form of the molecule.

  • Steric Influence: The substituent at C-2 will influence the overall shape of the molecule and how it presents its other functional groups for interaction with a target.

3. The N-4 Cyanomethyl Group: The substitution at the morpholine nitrogen is a common strategy to modulate the properties of the scaffold.[10] The cyanomethyl group is particularly interesting for several reasons:

  • Reduced Basicity: The electron-withdrawing nature of the nitrile group will significantly reduce the basicity of the morpholine nitrogen. This can be advantageous in drug design to reduce off-target effects associated with highly basic amines and to improve cell permeability.

  • Dipolar Interactions: The nitrile group possesses a strong dipole moment, which can engage in favorable dipole-dipole interactions within a protein binding site.

  • Metabolic Stability: The cyanomethyl group is generally more metabolically stable than many other N-alkyl groups.

  • Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne.

Comparative Analysis with Other Morpholine Derivatives

To contextualize the potential of this compound, it is instructive to compare it with other well-characterized morpholine derivatives.

DerivativeKey Structural Feature(s)Predicted Physicochemical PropertiesPotential Therapeutic Applications
This compound C-2 methyl ester, N-4 cyanomethylModerately polar, reduced basicity, potential for hydrolysis to the carboxylic acidAnticancer, enzyme inhibition
N-Methylmorpholine N-4 methylBasic, polarCatalyst, solvent, precursor for N-methylmorpholine-N-oxide (NMMO)
4-Methylmorpholine-2-carboxylic acid C-2 carboxylic acid, N-4 methylZwitterionic at physiological pH, highly polar, basic nitrogenBuilding block for more complex molecules
Linezolid N-acetyl, C-5 acetamidomethyl, attached to a phenyl oxazolidinoneModerately polar, non-basic morpholine nitrogenAntibacterial (oxazolidinone class)
Gefitinib Complex N-aryl substitutionLipophilic, weakly basicAnticancer (EGFR inhibitor)

This comparison highlights how substitutions on the morpholine ring can dramatically alter the properties and applications of the resulting molecule. While N-methylmorpholine is a simple, basic building block[11][12], the introduction of the cyanomethyl and methyl carboxylate groups in our target compound creates a more complex molecule with reduced basicity and the potential for specific interactions with biological targets.

Hypothetical Synthesis and Experimental Evaluation

Given the novelty of this compound, a plausible synthetic route and a robust experimental plan are crucial for its evaluation.

Proposed Synthetic Workflow

A potential synthetic route could involve a multi-step process starting from a readily available chiral amino alcohol.

Synthetic Workflow A Chiral Amino Alcohol B N-Boc Protection A->B Boc₂O, Base C Cyclization with a Glycolate Equivalent B->C e.g., Methyl bromoacetate D Boc Deprotection C->D Acid (e.g., TFA) E N-Alkylation with Chloroacetonitrile D->E ClCH₂CN, Base F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: In Vitro Anticancer Activity Screening

A standard protocol to evaluate the potential anticancer activity of a novel compound involves screening against a panel of cancer cell lines.

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]

  • Normal human cell line (e.g., VERO) for cytotoxicity comparison[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each cell line.

Self-Validation: The inclusion of both positive and negative controls, along with testing on a non-cancerous cell line, provides internal validation for the experiment. A selective effect on cancer cells over normal cells would indicate potential as a therapeutic agent.

Structure-Activity Relationship (SAR) Insights and Future Directions

The structural features of this compound suggest several avenues for future SAR studies.

SAR Insights cluster_0 This compound cluster_1 C-2 Position cluster_2 N-4 Position Core Morpholine Core (Main Scaffold) C2_Ester Methyl Ester (Prodrug potential, H-bond acceptor) Core->C2_Ester Stereochemistry is key N4_Cyano Cyanomethyl (Reduces basicity, Dipolar interactions) Core->N4_Cyano Modulates pKa

Caption: Key structural features of this compound for SAR studies.

Future work should focus on:

  • Stereoselective Synthesis: Synthesizing and testing the individual enantiomers to determine if the biological activity is stereospecific.

  • Modification of the C-2 Ester: Preparing a library of analogs with different ester groups (e.g., ethyl, tert-butyl) to probe the steric and electronic requirements of the binding pocket. The corresponding carboxylic acid should also be synthesized and tested.

  • Variation of the N-4 Substituent: Replacing the cyanomethyl group with other electron-withdrawing or bioisosteric groups to fine-tune the basicity and interaction potential of the molecule.

  • Target Identification: If significant biological activity is observed, further studies will be required to identify the specific molecular target(s) of the compound.

Conclusion

While direct experimental data for this compound is not yet widely available, a thorough analysis of its structural components, based on established principles of medicinal chemistry, suggests it is a compound of significant interest. The combination of a privileged morpholine scaffold with a C-2 methyl carboxylate and an N-4 cyanomethyl group results in a molecule with a unique profile of reduced basicity, potential for specific hydrogen bonding and dipolar interactions, and possible prodrug characteristics.

This guide has provided a framework for its comparison with other morpholine derivatives, a plausible synthetic strategy, and a robust plan for its initial biological evaluation. The insights gained from these proposed studies will be invaluable in determining the therapeutic potential of this compound and guiding the design of the next generation of morpholine-based therapeutic agents.

References

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Ovid. (n.d.). Synthesis of model morpholine derivatives with biological activities by laccase-catalysed reactions. Retrieved from [Link]

  • Semantic Scholar. (2020, March 1). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Drug development & registration. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • MDPI. (2022, September 23). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ACS Publications. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Connected Papers. (2024, December 18). Morpholine derivatives: Significance and symbolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • ChemRxiv. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

  • MDPI. (2022, October 13). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes for Methyl 4-(cyanomethyl)morpholine-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its incorporation into molecular structures can improve solubility, metabolic stability, and target binding.[1] Methyl 4-(cyanomethyl)morpholine-2-carboxylate, a substituted morpholine derivative, represents a versatile building block for the synthesis of more complex molecules in drug discovery programs. This guide provides an in-depth comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for researchers in the field.

Two primary retrosynthetic strategies are considered, focusing on the formation of the morpholine ring as the key challenge. The final N-cyanomethylation step is treated as a common transformation, with a comparative analysis of suitable reagents.

Route 1: Synthesis via Intramolecular Cyclization of a Serine-Derived Precursor

This well-established approach leverages the readily available and chiral starting material, L-serine, to construct the morpholine ring through a sequence of protection, acylation, cyclization, and reduction steps.

Route 1: Synthetic Pathway

Route 1 A L-Serine B L-Serine methyl ester A->B Esterification (MeOH, SOCl2 or H+) C N-(2-chloroacetyl)-L-serine methyl ester B->C N-Acylation (ClCH2COCl, Base) D Methyl (S)-5-oxomorpholine-2-carboxylate C->D Intramolecular Cyclization (NaH or other base) E Methyl (S)-morpholine-2-carboxylate D->E Amide Reduction (BH3·THF or LiAlH4) F Methyl (S)-4-(cyanomethyl)morpholine-2-carboxylate E->F N-Cyanomethylation (BrCH2CN, K2CO3)

Caption: Synthesis of the target molecule starting from L-Serine.

Step-by-Step Analysis and Causality:

  • Esterification of L-Serine: The initial step involves the protection of the carboxylic acid functionality of L-serine as a methyl ester. This is crucial to prevent its interference in the subsequent N-acylation and cyclization steps. The use of thionyl chloride in methanol is a common and efficient method for this transformation.

  • N-Acylation with Chloroacetyl Chloride: The amino group of the serine methyl ester is acylated with chloroacetyl chloride. This introduces the N-(2-chloroethyl) moiety required for the subsequent intramolecular cyclization. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

  • Intramolecular Williamson Ether Synthesis (Cyclization): The key ring-forming step is an intramolecular Williamson ether synthesis. A strong base, such as sodium hydride, deprotonates the hydroxyl group of the serine backbone, which then acts as a nucleophile, displacing the chloride on the N-acetyl group to form the six-membered morpholinone ring.[2] This cyclization is generally efficient due to the formation of a thermodynamically stable ring.

  • Reduction of the Morpholinone: The amide carbonyl of the morpholinone intermediate is reduced to a methylene group to yield the desired morpholine ring. Borane-tetrahydrofuran complex (BH3·THF) is a common reagent for this transformation, offering good selectivity for amide reduction.[2]

  • N-Cyanomethylation: The final step is the introduction of the cyanomethyl group onto the secondary amine of the morpholine ring via N-alkylation with bromoacetonitrile in the presence of a mild base like potassium carbonate.

Route 2: A Greener Approach via Ethylene Sulfate-Mediated Cyclization

This modern approach utilizes a more convergent and environmentally benign strategy, employing ethylene sulfate to directly form the morpholine ring from a 1,2-amino alcohol.[3]

Route 2: Synthetic Pathway

Route 2 A L-Serine methyl ester B Methyl (S)-morpholine-2-carboxylate A->B Direct Cyclization (Ethylene Sulfate, tBuOK) C Methyl (S)-4-(cyanomethyl)morpholine-2-carboxylate B->C N-Cyanomethylation (BrCH2CN, K2CO3)

Sources

An Investigator's Guide to the Structure-Activity Relationship (SAR) of the 4-(Cyanomethyl)morpholine-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for initiating a structure-activity relationship (SAR) study on the novel scaffold, Methyl 4-(cyanomethyl)morpholine-2-carboxylate. Direct SAR data for this specific molecule is not extensively available in public literature, presenting a unique opportunity for discovery. This document, therefore, serves as a prospective comparison guide, outlining a systematic approach to explore its therapeutic potential by comparing hypothetical modifications against the parent structure. We will leverage established medicinal chemistry principles for morpholine- and nitrile-containing compounds to inform our strategic approach.

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known for its ability to improve pharmacokinetic properties and serve as a versatile scaffold for interacting with various biological targets.[1][2][3] Similarly, the cyanomethyl group is a key pharmacophore in several approved drugs, valued for its unique electronic properties and role as a bioisostere or metabolic handle.[4][5] The combination of these features in this compound (Compound 1 ) presents a compelling starting point for a drug discovery campaign.

Analysis of the Core Scaffold (Compound 1)

The parent molecule can be dissected into three primary regions for modification. Our exploration will focus on systematically altering these regions to probe the chemical space and identify key determinants of biological activity.

  • Region A: The N-Substituent. The cyanomethyl group at the N-4 position is a key feature. Its nitrile moiety can act as a hydrogen bond acceptor or a reactive handle for further synthesis.[4][6]

  • Region B: The C-2 Ester. The methyl ester at the C-2 position influences lipophilicity, cell permeability, and metabolic stability. It is a prime candidate for modification to tune these properties.

  • Region C: The Morpholine Ring. The core heterocycle itself, including its stereochemistry at C-2, offers opportunities for modification that could dictate the spatial orientation of other substituents.

Below is a diagram illustrating these key regions for our proposed SAR exploration.

cluster_mol Compound 1: Key Modification Regions cluster_regions mol A Region A: N-Substituent (Cyanomethyl) p1 A->p1 B Region B: C-2 Ester (Methyl Carboxylate) p2 B->p2 C Region C: Morpholine Core (Stereochemistry & Ring Substitution) p3 C->p3

Caption: Key regions for SAR exploration on the parent scaffold.

Comparative SAR Guide: Proposed Modifications

This section compares potential modifications at each region and provides the scientific rationale for these choices, grounded in established medicinal chemistry literature.

Region A: Exploring Alternatives to the N-Cyanomethyl Group

The N-cyanomethyl group provides a specific electronic and steric profile. To understand its importance, we will compare it with a matrix of substituents designed to probe the effects of size, electronics, and hydrogen bonding capability.

Rationale: The morpholine nitrogen is often a key interaction point with biological targets.[7][8] Altering its substituent directly impacts how the molecule presents itself to a binding pocket. Replacing the cyanomethyl group allows us to test hypotheses about the necessity of the nitrile's hydrogen bond accepting capability or the specific spacer length provided by the methylene group.

Table 1: Proposed Modifications at Region A and Expected Impact

AnalogueN-4 SubstituentRationale for ModificationPredicted Impact on Activity/Properties
1a -CH₃ (Methyl)Baseline for small alkyl group; removes H-bond acceptor.May decrease potency if H-bond is critical; improves basicity.
1b -CH₂CH₂OH (Hydroxyethyl)Introduces H-bond donor/acceptor; increases hydrophilicity.Could improve solubility and form new interactions.
1c -CH₂C≡CH (Propargyl)Introduces a rigid, linear group; potential for covalent binding.May confer selectivity or irreversible inhibition.
1d -CH₂-Ph (Benzyl)Introduces bulky, lipophilic aromatic group.Probes for a hydrophobic pocket; potential for π-stacking.
1e -C(=O)CH₃ (Acetyl)Converts amine to amide; removes basicity, adds H-bond acceptor.Drastically alters electronics; may improve metabolic stability.
Region B: Bioisosteric Replacement of the C-2 Methyl Ester

The methyl ester at C-2 is a potential site of hydrolysis by esterase enzymes in vivo. Modifying this group is critical for tuning drug-like properties.

Rationale: Converting the ester to a more stable bioisostere, such as an amide, or to a carboxylic acid can dramatically alter cell permeability, metabolic stability, and target engagement. A primary amide, for instance, can introduce new hydrogen bond donor capabilities.[9]

Table 2: Proposed Modifications at Region B and Expected Impact

AnalogueC-2 SubstituentRationale for ModificationPredicted Impact on Activity/Properties
1f -C(=O)OH (Carboxylic Acid)Product of ester hydrolysis; increases polarity.May improve solubility but decrease permeability; may interact with basic residues.
1g -C(=O)NH₂ (Primary Amide)Ester-to-amide switch; adds H-bond donors.Increases metabolic stability; alters solubility and binding interactions.
1h -C(=O)N(CH₃)₂ (Dimethyl Amide)Tertiary amide; removes H-bond donors, increases lipophilicity.High metabolic stability; may improve permeability over primary amide.
1i -CH₂OH (Hydroxymethyl)Reduction of the ester; removes carbonyl, adds H-bond donor.Increases flexibility and polarity; explores different binding modes.
1j 1,3,4-OxadiazoleHeterocyclic bioisostere of an ester.Significantly more stable; alters electronics and vector space.
Region C: Stereochemistry and Ring Substitution

The substitution pattern and stereochemistry of the morpholine ring dictate the three-dimensional arrangement of the pharmacophores in Regions A and B.

Rationale: Many biological targets are stereoselective.[3] Synthesizing and testing individual enantiomers of our lead compound is a critical first step. Furthermore, adding substituents directly to the morpholine ring can provide new interaction points or sterically guide the molecule into a more favorable binding conformation.

Table 3: Proposed Modifications at Region C and Expected Impact

AnalogueModificationRationale for ModificationPredicted Impact on Activity/Properties
(S)-1 (S)-enantiomer at C-2Isolate and test the single enantiomer.Likely to show different potency from the racemate; defines the active stereoisomer.
(R)-1 (R)-enantiomer at C-2Isolate and test the other single enantiomer.Comparison with (S)-1 will determine the eutomer/distomer ratio.
1k 3,3-dimethyl substitutionAdds gem-dimethyl group adjacent to nitrogen.Restricts bond rotation (Thorpe-Ingold effect); may pre-organize for binding.
1l 5-OH substitutionAdds a hydroxyl group to the ring.Increases polarity; provides a new vector for H-bonding.

Experimental Validation Workflow

A robust and logical screening cascade is essential for efficiently evaluating the synthesized analogues. The workflow should progress from high-throughput primary assays to more complex secondary and ADME assays.

Workflow Diagram:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity cluster_2 Phase 3: ADME & PK Profiling primary_assay Primary Biochemical Assay e.g., Kinase Inhibition Assay (IC50) High-throughput screening of all analogues secondary_assay Cell-Based Potency Assay e.g., Target Engagement Assay (EC50) Confirms activity in a cellular context primary_assay->secondary_assay Active 'Hits' (IC50 < 1 µM) selectivity_panel Selectivity Panel e.g., KinomeScan Tests against a panel of related targets secondary_assay->selectivity_panel Potent Cellular Hits (EC50 < 1 µM) adme_assays In Vitro ADME PAMPA (Permeability) Microsomal Stability (Metabolism) Cytotoxicity (Toxicity) secondary_assay->adme_assays

Caption: A proposed screening cascade for evaluating new analogues.

Protocol: Representative Primary Biochemical Assay (Kinase Inhibition)

This protocol describes a generic, adaptable assay for measuring the inhibition of a target kinase, a common target class for morpholine-containing molecules.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Target Kinase (e.g., PI3K, mTOR)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection Reagent (e.g., ADP-Glo™, Promega)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Create a 10-point serial dilution series for each test compound in DMSO, starting at 1 mM.

  • Assay Plate Setup:

    • Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include "vehicle control" wells (DMSO only) for 0% inhibition and "positive control" wells for 100% inhibition.

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, target kinase, and substrate.

    • Dispense 5 µL of this mix into each well of the assay plate.

    • Allow the compounds and kinase to pre-incubate for 15 minutes at room temperature.

  • Initiation:

    • Prepare an ATP solution in assay buffer at a concentration equal to its Km for the kinase.

    • Add 5 µL of the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol (e.g., add 10 µL of ADP-Glo™ Reagent).

    • Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Self-Validation System: The inclusion of vehicle controls, a known potent inhibitor, and running the assay at the ATP Km concentration ensures the reliability and reproducibility of the generated IC50 data.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for a medicinal chemistry program. The systematic, hypothesis-driven approach outlined in this guide provides a clear path forward for exploring its SAR. By comparing rationally designed analogues that probe key regions of the molecule, researchers can efficiently identify compounds with improved potency, selectivity, and drug-like properties. The initial focus should be on establishing a robust screening cascade and synthesizing the first set of analogues targeting Regions A and B to quickly generate foundational SAR data. Subsequent rounds of synthesis will be guided by these initial results, with a focus on optimizing leads and improving their ADME profiles.

References

  • Sanjeev, K., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Taylor & Francis Online. (n.d.). Cyanomethyl – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • RSC Publishing. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances. [Link]

  • Taylor & Francis Online. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • RSC Publishing. (2019). Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science. [Link]

  • World of Chemicals. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • SpringerLink. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B. [Link]

  • National Institutes of Health (NIH). (n.d.). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • Google Patents. (n.d.). CN103121978A - Method for preparing N-methylmorpholine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to the Preclinical Evaluation of Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Morpholine Derivative

For researchers and drug development professionals, the morpholine scaffold is a well-established "privileged structure" in medicinal chemistry. Its presence in numerous approved drugs is a testament to the favorable physicochemical, metabolic, and pharmacokinetic properties it often imparts to a molecule.[1] This guide provides a forward-looking comparative analysis of a novel, yet uncharacterized, morpholine derivative: Methyl 4-(cyanomethyl)morpholine-2-carboxylate .

Given the absence of published in vitro and in vivo data for this specific compound, this document serves as a prospectus for its preclinical evaluation. We will extrapolate potential biological activities based on structure-activity relationships (SAR) of analogous compounds and propose a comprehensive research plan. This guide will compare the projected performance of this compound with established alternatives, supported by detailed, validated experimental protocols.

Structural Rationale and Hypothesized Biological Activity

The structure of this compound suggests several avenues for investigation. The morpholine-2-carboxylate core is a key feature in a number of neurologically active compounds, including inhibitors of monoamine reuptake.[2] The cyanomethyl group at the 4-position is a bioisostere for other functional groups and can participate in hydrogen bonding, potentially influencing target binding.

Based on these structural motifs, we hypothesize two primary potential mechanisms of action for this compound:

  • Hypothesis A: Inhibition of Monoamine Reuptake: The compound may act as an inhibitor of serotonin and/or norepinephrine reuptake, suggesting potential applications as an antidepressant.

  • Hypothesis B: Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition: The morpholine ring is a common pharmacophore in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4]

Comparative Framework: Alternatives and Benchmarks

To provide a robust comparative analysis, we will benchmark the proposed studies for this compound against two well-characterized compounds:

  • Alternative for Hypothesis A (Antidepressant): Reboxetine , a selective norepinephrine reuptake inhibitor (NRI).

  • Alternative for Hypothesis B (Anticancer): GDC-0941 (Pictilisib) , a potent pan-PI3K inhibitor.

Proposed In Vitro Evaluation

Hypothesis A: Monoamine Reuptake Inhibition

A primary screen will involve radioligand binding assays to determine the affinity of this compound for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Membranes from HEK293 cells stably expressing human SERT, NET, or DAT are prepared.

  • Binding Assay:

    • Incubate cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

    • Incubate for 60 minutes at room temperature.

    • Harvest the membranes onto glass fiber filters and wash to remove unbound radioligand.

    • Measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) by non-linear regression analysis.

Comparative Data Table: Monoamine Transporter Affinity

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
This compound ProposedProposedProposed
Reboxetine (Alternative A) 11001.15900
Hypothesis B: PI3K/Akt/mTOR Pathway Inhibition

The initial assessment will involve a cell-free kinase assay to determine the direct inhibitory effect of the compound on PI3K isoforms. This will be followed by a cell-based assay to measure the inhibition of Akt phosphorylation.

Experimental Protocol: PI3K Kinase Assay (e.g., PI3Kα)

  • Assay Components: Recombinant human PI3Kα, PIP2 substrate, and ATP.

  • Inhibition Assay:

    • Incubate PI3Kα with varying concentrations of the test compound.

    • Initiate the kinase reaction by adding PIP2 and ATP.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction and detect the amount of PIP3 produced using a competitive ELISA or a fluorescence-based method.

  • Data Analysis: Determine the IC₅₀ value from the dose-response curve.

Experimental Protocol: Western Blot for Akt Phosphorylation

  • Cell Culture and Treatment: Culture a cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7 breast cancer cells) and treat with varying concentrations of the test compound for 2-4 hours.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Use a secondary antibody conjugated to horseradish peroxidase for detection.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt.

Comparative Data Table: PI3K Pathway Inhibition

CompoundPI3Kα IC₅₀ (nM)p-Akt Inhibition (MCF-7 cells) IC₅₀ (nM)
This compound ProposedProposed
GDC-0941 (Alternative B) 380

Proposed In Vivo Evaluation

Hypothesis A: Antidepressant-like Effects

The forced swim test (FST) in mice is a standard behavioral assay to assess antidepressant-like activity.

Experimental Protocol: Forced Swim Test (FST)

  • Animals and Dosing: Use male C57BL/6 mice. Administer the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Procedure:

    • Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session.

  • Data Analysis: Compare the mean immobility time between the treated and vehicle groups using a one-way ANOVA.

Hypothesis B: Antitumor Efficacy

A xenograft model using a human cancer cell line will be employed to evaluate the in vivo antitumor activity.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Implant MCF-7 cells subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth and Dosing: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle groups. Administer the test compound orally (p.o.) once daily.

  • Efficacy Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-Akt).

Comparative Data Table: In Vivo Efficacy

CompoundForced Swim Test (Mice)MCF-7 Xenograft Model
This compound Proposed: Reduction in immobility timeProposed: Tumor growth inhibition
Reboxetine (Alternative A) Significant reduction in immobility timeNot Applicable
GDC-0941 (Alternative B) Not ApplicableSignificant tumor growth inhibition

Visualizing Experimental Workflows

In_Vitro_Workflow cluster_A Hypothesis A: Monoamine Reuptake Inhibition cluster_B Hypothesis B: PI3K Pathway Inhibition A1 Radioligand Binding Assay (SERT, NET, DAT) A2 Determine IC50 Values A1->A2 B1 PI3K Kinase Assay B3 Determine IC50 Values B1->B3 B2 Western Blot for p-Akt B2->B3 Start This compound Start->A1 Start->B1 Start->B2

Caption: Proposed in vitro screening cascade.

In_Vivo_Workflow cluster_A Hypothesis A: Antidepressant Effects cluster_B Hypothesis B: Antitumor Efficacy A1 Forced Swim Test (Mice) A2 Measure Immobility Time A1->A2 B1 MCF-7 Xenograft Model B2 Measure Tumor Growth Inhibition B1->B2 Start In Vivo Evaluation Start->A1 Start->B1

Caption: Proposed in vivo efficacy models.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial preclinical evaluation of this compound. By leveraging knowledge of the structure-activity relationships of related morpholine derivatives, we have proposed two high-priority research avenues. The detailed experimental protocols and comparative framework provide a clear roadmap for elucidating the pharmacological profile of this novel compound.

The proposed studies will not only determine the primary mechanism of action but also provide crucial data on potency and potential therapeutic applications. Positive results from these initial screens would warrant further investigation into selectivity, off-target effects, and a more comprehensive pharmacokinetic and toxicological profiling.

References

  • Mitchell, I. S., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2798-2801.
  • Jain, A., & Sahu, S. K. (2024).
  • Saeed, A., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(10), 1745-1757.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Jain, A., & Sahu, S. K. (2024).
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
  • Naim, M. J., et al. (2015). Pharmacological profile of morpholine and its derivatives Several...
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-219.
  • Banfi, D., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 549-591.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Novel Morpholine-Based Compounds: A Case Study with Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent lead compound is merely the initial step. The true challenge lies in ensuring its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins and pathways in the complex cellular milieu. Unintended off-target interactions are a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical trial failures.[1][2][3] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory requirement but a cornerstone of a successful and safe therapeutic development program.[4][5][6]

This guide provides a comprehensive framework for conducting cross-reactivity studies on novel chemical entities, using the hypothetical compound "Methyl 4-(cyanomethyl)morpholine-2-carboxylate" (hereafter referred to as "MC-2C") as a case study. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of therapeutics, including kinase inhibitors. Assuming MC-2C has been identified as a potent inhibitor of a specific protein kinase (e.g., a receptor tyrosine kinase), this guide will detail the essential comparative studies required to characterize its selectivity profile against relevant alternatives.

We will explore the rationale behind experimental design, provide detailed protocols for key assays, and present a logical workflow for data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing molecules with the highest potential for clinical success.

Part 1: Strategic Framework for Cross-Reactivity Assessment

The journey to understanding a compound's selectivity is a multi-tiered process. It begins with broad, high-throughput screens to identify potential liabilities and progressively narrows to more focused, functional assays to confirm and quantify these interactions.[7]

Selection of Comparator Compounds

To contextualize the performance of MC-2C, it must be benchmarked against established compounds. The choice of comparators is critical and should include:

  • A Highly Selective "Best-in-Class" Inhibitor: A compound known for its high selectivity for the primary target. This serves as the gold standard for the desired selectivity profile.

  • A Known "Promiscuous" or Multi-Kinase Inhibitor: A compound that hits multiple targets. This provides a baseline for a less desirable profile and helps validate the sensitivity of the screening panels.[8]

  • Structurally Related Analogs: If available from the same chemical series, these compounds help establish a structure-activity relationship (SAR) for selectivity.

For our case study, let's assume MC-2C targets Kinase-X . Our comparators will be:

  • Comparator A: A highly selective, FDA-approved Kinase-X inhibitor.

  • Comparator B: A multi-kinase inhibitor known to also hit Kinase-X (e.g., Staurosporine, for illustrative purposes).

The Tiered Screening Approach

A cost-effective and efficient strategy involves a tiered approach. We begin with broad panels at a single high concentration to flag potential interactions, followed by dose-response studies on the "hits" to determine potency (IC50).[8]

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Validation T1_Kinase Broad Kinase Panel (>250 kinases, 1µM) T2_IC50 IC50 Determination (10-point dose response on hits) T1_Kinase->T2_IC50 Kinase Hits (>70% inhibition) T1_Safety Safety Panel (GPCRs, Ion Channels, etc., 10µM) T1_Safety->T2_IC50 Safety Hits (>50% inhibition) T3_Cellular Cell-Based Target Engagement & Phenotypic Assays T2_IC50->T3_Cellular Confirmed Off-Targets T3_Safety Definitive Safety Assays (hERG, CYP450) T2_IC50->T3_Safety All Compounds

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Core Experimental Protocols & Data Interpretation

This section details the methodologies for the most critical cross-reactivity assays. The protocols described represent industry-standard practices that ensure data robustness and regulatory acceptance.

Broad Kinase Selectivity Profiling

The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases.[8][9] This provides a global view of its activity across the kinome.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare stock solutions of MC-2C, Comparator A, and Comparator B in 100% DMSO.

  • Assay Concentration: For the initial screen, perform a single-point determination at a concentration of 1 µM. This concentration is high enough to detect most physiologically relevant off-target interactions.

  • Kinase Panel: Utilize a commercial service (e.g., Reaction Biology, Eurofins) that offers a panel of >250 unique human protein kinases.[10] Assays are typically run at or near the ATP Kₘ for each kinase to provide a physiologically relevant measure of inhibition.[11]

  • Assay Principle: The most common format is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP into a substrate peptide or protein.[9]

  • Execution:

    • Dispense kinase, buffer, and substrate into a multi-well plate.

    • Add the test compound (MC-2C or comparators) or vehicle control (DMSO).

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate for a defined period at a set temperature (e.g., 30°C).

    • Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP, typically by capturing the substrate on a filter membrane.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

    • A common threshold for defining a "hit" is >70% inhibition.[8]

Data Presentation & Interpretation

The results from the single-point screen should be compiled into a table. Subsequently, 10-point dose-response curves must be generated for the primary target and all identified off-target hits to determine their respective IC50 values.

Table 1: Illustrative Kinase Profiling Data (IC50, nM)

TargetMC-2C (Hypothetical)Comparator A (Selective)Comparator B (Promiscuous)
Kinase-X (Primary) 5 2 15
Kinase-Y (Off-Target)850>10,00050
Kinase-Z (Off-Target)>10,000>10,000120
Kinase-A (Off-Target)1,500>10,00030

A selectivity score can be calculated to quantify the compound's specificity. For example, S(100) is the number of kinases with an IC50 < 100 nM. A lower score indicates higher selectivity.

Secondary Pharmacology & Safety Screening

Beyond the kinome, it is crucial to screen for interactions with a broader panel of targets known to be implicated in adverse drug reactions. This is often referred to as secondary pharmacology or safety profiling.[1][2][4]

Key Target Classes for Safety Panels:

  • G-Protein Coupled Receptors (GPCRs): The largest family of drug targets; off-target activity can lead to a wide range of side effects.[12][13]

  • Ion Channels: Critical for neuronal and cardiac function. Inhibition of channels like hERG can lead to severe cardiotoxicity.[3][14]

  • Transporters: Mediate the uptake and efflux of substances across cell membranes.

  • Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.

  • Enzymes: A broad category including proteases, phosphodiesterases, and others.

Experimental Protocol: Broad Safety Panel Screening

This is typically outsourced to a specialized CRO (e.g., Eurofins, Charles River). The standard is a panel of 44 to 77 targets (Safety-44/Safety-77) screened at a 10 µM compound concentration.[7][15] The assays are usually radioligand binding assays, where the test compound's ability to displace a high-affinity radiolabeled ligand from the target is measured.

Data Interpretation: A result is typically flagged as a "hit" if it shows >50% inhibition or displacement in the binding assay. As with kinase screening, any hits must be followed up with dose-response curves to determine potency (Ki or IC50).

Definitive Safety Assays: hERG and CYP450

Certain off-target activities are so critical that they warrant specific, dedicated assays early in development.

A. hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[3][14] Regulatory agencies require hERG assessment for nearly all new chemical entities.[16]

Experimental Protocol: Automated Patch Clamp for hERG

  • Assay System: Use an automated, high-throughput patch-clamp system like the QPatch or SyncroPatch.[14] These platforms provide high-quality electrophysiological data comparable to the gold-standard manual patch-clamp.[14]

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[17]

  • Procedure:

    • Cells are captured on a planar patch-clamp chip.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current.

    • After establishing a stable baseline current, the test compound (MC-2C and comparators) is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • The percentage of current inhibition at each concentration is measured.

  • Data Analysis: The percent inhibition is plotted against the compound concentration to generate a dose-response curve and calculate an IC50 value. E-4031 or another potent hERG blocker is used as a positive control.[14]

G cluster_0 hERG Assay Workflow step1 Step 1: Cell Plating HEK293-hERG cells plated on patch-clamp chip step2 Step 2: Seal & Baseline Establish GΩ seal Record stable baseline current step1->step2 step3 Step 3: Compound Addition Perfusion with vehicle, then cumulative concentrations of test compound step2->step3 step4 Step 4: Recording & Analysis Measure tail current inhibition Calculate IC50 step3->step4

Caption: Automated patch-clamp workflow for hERG assay.

B. Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary family of enzymes responsible for drug metabolism. Inhibition of these enzymes by one drug can lead to a dangerous increase in the plasma concentration of a co-administered drug, a phenomenon known as a drug-drug interaction (DDI).[18][19][20] Regulatory guidance recommends testing for inhibition of the most clinically relevant isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[21][22]

Experimental Protocol: Multi-Isotype CYP Inhibition

  • Test System: Pooled human liver microsomes (HLM) are the standard in vitro system as they contain a full complement of CYP enzymes.[20][21]

  • Assay Principle: A "cocktail" of probe substrates, each specific for a different CYP isoform, is incubated with HLM in the presence of the test compound. The rate of formation of the specific metabolite for each substrate is measured via LC-MS/MS. A reduction in metabolite formation indicates inhibition.[22]

  • Procedure:

    • Pre-incubate HLM with a range of concentrations of the test compound (MC-2C or comparators) and NADPH (as a cofactor).

    • Initiate the reaction by adding a cocktail of isoform-specific probe substrates.

    • Incubate for a short, defined time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the metabolites.

  • Data Analysis: For each CYP isoform, calculate the rate of metabolite formation at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus concentration to determine the IC50 value.

Table 2: Illustrative Safety Pharmacology Data (IC50, µM)

AssayMC-2C (Hypothetical)Comparator A (Selective)Comparator B (Promiscuous)Risk Threshold
hERG Inhibition > 30> 300.8< 10 µM
CYP3A4 Inhibition 15> 502.5< 10 µM
CYP2D6 Inhibition > 50> 505.1< 10 µM

Interpretation of Results: A large margin between the on-target potency (Kinase-X IC50) and any off-target or safety liability IC50 is desired (typically >100-fold). In our hypothetical example, MC-2C shows a promising profile: it is highly potent on its primary target, has a >150-fold window to its nearest kinase off-target, and shows no significant liabilities in the key hERG and CYP assays at concentrations well above its therapeutic target. Comparator B, in contrast, shows multiple off-target kinase activities and significant hERG and CYP inhibition, flagging it as a high-risk compound.

Conclusion: Building a Comprehensive Selectivity Case

The cross-reactivity profiling of a novel compound like "this compound" is a foundational component of its preclinical safety and efficacy assessment. By employing a systematic, tiered approach that combines broad panel screening with specific, high-stakes safety assays, researchers can build a robust data package. This guide outlines a scientifically rigorous pathway for these investigations, emphasizing the importance of direct comparison against well-characterized alternatives. The hypothetical data presented for MC-2C illustrates the profile of a promising candidate: high on-target potency, a clean off-target profile, and a wide safety margin. This level of detailed, early-stage characterization is essential for de-risking a program and making informed decisions on the path to clinical development.

References

  • Vertex AI Search. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Preclinical GPS. (n.d.). Pharmacology - Preclinical GPS.
  • Novartis Institutes for Biomedical Research. (n.d.). Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery.
  • HistoTox Labs. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
  • Wikipedia. (n.d.). Cross-reactivity - Wikipedia.
  • Nature. (n.d.). In silico off-target profiling for enhanced drug safety assessment - PMC - NIH.
  • PubMed. (2016, April 29). Secondary pharmacology: screening and interpretation of off-target activities - focus on translation.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC.
  • ApconiX. (2025, December 15). Safety And Secondary Pharmacology.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a....
  • Scientist.com. (2025, September 22). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery.
  • Multispan, Inc. (n.d.). Custom GPCR Antibody Profiling Services.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies.
  • Uitdehaag, J. C. M., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.
  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC.
  • Frontiers. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.